5-(6-Chloropyridazin-3-yl)nicotinaldehyde
Description
The exact mass of the compound this compound is 219.0199395 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-10-2-1-9(13-14-10)8-3-7(6-15)4-12-5-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKDYRSWWUQQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CN=CC(=C2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214645 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-(6-chloro-3-pyridazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1425335-16-5 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-(6-chloro-3-pyridazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1425335-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 5-(6-chloro-3-pyridazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(6-Chloropyridazin-3-yl)nicotinaldehyde chemical structure and properties
This in-depth technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde , a high-value biaryl intermediate.
Core Classification: Bifunctional Heterocyclic Biaryl Scaffold Primary Application: Late-stage intermediate for Kinase Inhibitors and Hedgehog Pathway Antagonists
Executive Summary & Structural Logic
This compound is a specialized "linchpin" intermediate used in modern drug discovery. Its value lies in its orthogonal reactivity :
-
The Electrophilic "Head" (Aldehyde): Positioned at C3 of the pyridine ring, this group is primed for reductive aminations, Wittig olefinations, or heterocycle formation (e.g., imidazoles).
-
The Electrophilic "Tail" (Chloropyridazine): The chlorine atom at C6 of the pyridazine ring is highly activated for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-couplings.
This dual-electrophile character allows chemists to sequentially elaborate both ends of the molecule, making it ideal for fragment-based drug design (FBDD).
Physicochemical Properties (Predicted)
| Property | Value | Context |
| Molecular Formula | Biaryl Core | |
| Molecular Weight | 219.63 g/mol | Fragment-like (<300 Da) |
| ClogP | ~1.8 - 2.2 | Favorable lipophilicity for CNS/Cell penetration |
| TPSA | ~55 Ų | Good membrane permeability potential |
| H-Bond Acceptors | 4 | N-atoms (3) + Carbonyl O (1) |
| H-Bond Donors | 0 | Requires derivatization to add donors |
| Appearance | Pale yellow solid | Typical for conjugated biaryl aldehydes |
Synthetic Protocols & Methodology
Retrosynthetic Analysis
The most robust route to this scaffold is a Suzuki-Miyaura Cross-Coupling between a functionalized pyridine and a pyridazine species. Due to the instability of some pyridyl boronic acids, the preferred disconnection uses a 5-bromonicotinaldehyde (often protected as an acetal) and a (6-chloropyridazin-3-yl)boronic acid derivative.
Protocol 1: Suzuki-Miyaura Coupling (Self-Validating System)
Objective: Synthesize the biaryl core while preserving the chloro-handle on the pyridazine.
-
Reagents:
-
Substrate A: 5-Bromo-3-(dimethoxymethyl)pyridine (Acetal protected aldehyde)
-
Substrate B: (6-Chloropyridazin-3-yl)boronic acid pinacol ester
-
Catalyst:
(Chosen for stability with N-heterocycles) -
Base:
(2.0 M aq.) -
Solvent: 1,4-Dioxane[1]
-
Step-by-Step Workflow:
-
Inertion: Charge a reaction vessel with Substrate A (1.0 eq), Substrate B (1.1 eq), and Catalyst (5 mol%). Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-Dioxane and Base.
-
Thermal Activation: Heat to 80°C for 4–6 hours. Validation Point: Monitor via LC-MS for disappearance of bromide (M+H signals).
-
Deprotection (In-situ): Upon completion, cool to RT and add 1N HCl (aq). Stir for 1 hour to hydrolyze the dimethyl acetal back to the aldehyde.
-
Isolation: Neutralize with
, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).
Expert Insight: We use the acetal-protected aldehyde to prevent side reactions (e.g., Cannizzaro or aldol condensations) under the basic conditions of the Suzuki coupling.
Reactivity & Functionalization Pathways
The utility of this molecule is defined by its ability to undergo selective transformations. The diagram below illustrates the divergent synthesis pathways available from this core.
Figure 1: Divergent synthesis pathways. The aldehyde (blue paths) and chloropyridazine (green paths) can be modified independently.
Critical Mechanism: Regioselective
The 6-chloropyridazine moiety is highly electron-deficient due to the two nitrogen atoms in the ring. This makes it an excellent electrophile for
-
Condition: Heating with primary or secondary amines (e.g., morpholine, piperazine) in DMSO or NMP at 80–100°C.
-
Selectivity: The aldehyde group on the pyridine ring remains intact during this transformation (unless a reducing agent is present), allowing for the installation of solubility-enhancing groups before reacting the aldehyde.
Medicinal Chemistry Applications
This scaffold appears in the lineage of Smoothened (Smo) Receptor Antagonists and NSD2 Inhibitors .
Case Study: Hedgehog Pathway Inhibition
In the development of phthalazinone-based inhibitors (analogous to Olaparib or Vismodegib derivatives), the nicotinaldehyde moiety serves as a linker.
-
Linkage: The aldehyde undergoes reductive amination with a piperidine or azetidine core.
-
Role of Pyridazine: The 6-chloropyridazin-3-yl group acts as a "polar cap" that interacts with solvent-exposed regions of the protein or specific water networks in the binding pocket.
-
Optimization: The chloro group is often displaced by a methyl-amine or methoxy group to tune the
and reduce metabolic liability.
Experimental Validation Protocol (Reductive Amination)
Context: Attaching a solubilizing amine tail to the aldehyde.
-
Dissolve this compound (1.0 eq) in DCE (Dichloroethane).
-
Add Amine (1.1 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the imine.
-
Add
(1.5 eq) and stir at RT overnight. -
Quench: Aqueous
. -
Result: Formation of the benzyl-amine linkage without affecting the chloropyridazine.
Handling and Safety Data
-
Hazards: As with most pyridinaldehydes, this compound is a potential skin sensitizer and respiratory irritant. The chloropyridazine moiety suggests potential aquatic toxicity.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (Nicotinic acid derivative).
-
Stability: The chloropyridazine bond is stable to acid but labile to strong nucleophiles (hydroxide, alkoxides).
References
-
Synthesis of Pyridazine Derivatives: 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. J Med Chem. 2002 Aug 29;45(18):4011-7.
-
Nicotinaldehyde Chemistry: Nicotinaldehyde: A Key Intermediate in Agrochemical and Pharmaceutical Innovation.
-
Biaryl Coupling Strategies: WO2015037939A1 - A novel phthalazinone derivatives and manufacturing process thereof. (Demonstrates reductive amination of nicotinaldehyde in complex heterocycles).
-
Kinase Inhibitor Scaffolds: WO2014183850A1 - Arylquinazolines. (Discusses 6-chloropyridazin-3-yl intermediates in DNA repair inhibition).
Sources
Engineering Pyridazinyl-Pyridine Scaffolds in Medicinal Chemistry: Physicochemical Rationale, Synthetic Workflows, and Neurotherapeutic Applications
Executive Summary
The integration of a pyridazine ring with a pyridine core yields the pyridazinyl-pyridine (or pyridyl-pyridazine) scaffold—a privileged structural motif in modern drug discovery. This in-depth technical guide explores the physicochemical advantages of this biaryl-like system, its emerging applications in neurodegenerative disease therapeutics (such as Alzheimer's disease and excitotoxicity), and the advanced synthetic methodologies required for its assembly. Designed for medicinal chemists and drug development professionals, this whitepaper synthesizes quantitative structure-activity relationship (QSAR) data and provides self-validating experimental protocols for immediate laboratory application.
The Physicochemical Rationale of the Pyridazinyl-Pyridine Motif
The strategic replacement of traditional biphenyl or bipyridine scaffolds with a pyridazinyl-pyridine moiety is driven by distinct physicochemical advantages. Pyridazine (a 1,2-diazine) is characterized by a high dipole moment (
When engineered into a drug candidate, the pyridazinyl-pyridine scaffold provides three core mechanistic benefits:
-
Enhanced Aqueous Solubility: The reduced lipophilicity of the pyridazine ring counteracts the hydrophobic bulk of complex drug molecules, improving oral bioavailability and solubility in aqueous physiological environments[1].
-
Robust Hydrogen Bonding: The adjacent nitrogen atoms in the pyridazine ring exhibit a dual hydrogen-bond acceptor capacity. This allows the scaffold to form bidentate interactions with target protein active sites or kinase hinge regions, an interaction pattern unachievable with a single pyridine ring[2].
-
Favorable Pharmacokinetics: The inherent polarity and weak basicity of the pyridazine core reduce unwanted cytochrome P450 inhibitory effects and minimize off-target interactions with the cardiac hERG potassium channel, thereby improving the safety profile of the lead compound[2].
Mechanistic Applications in Neurodegenerative Diseases
Dual Cholinesterase Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) pathology is deeply linked to cholinergic dysfunction. Recent rational drug design has utilized the pyridyl-pyridazine moiety to develop potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3]. The unique electronic distribution of the pyridazine ring allows for optimal
EAAT2 Activation for Excitotoxicity Mitigation
Beyond enzyme inhibition, pyridyl-pyridazine thioethers have demonstrated profound efficacy as translational activators of the Excitatory Amino Acid Transporter 2 (EAAT2)[4]. In neurodegenerative conditions and chemotherapy-induced neuropathic pain, excess synaptic glutamate leads to excitotoxic neuronal death. Pyridyl-pyridazine derivatives (such as analogs of LDN-212320) upregulate EAAT2 protein levels in astrocytes, accelerating glutamate clearance and restoring synaptic homeostasis[4].
Caption: EAAT2 activation pathway by pyridyl-pyridazine scaffolds preventing excitotoxicity.
Quantitative Data Summary
The table below summarizes the bioactivity of key pyridyl-pyridazine derivatives discussed in recent literature:
| Compound Class | Target | Key Structural Features | IC50 / Effective Dose | Efficacy Benchmark |
| Pyridyl-Pyridazine Triazole (Cmpd 5) | AChE | 1,2,3-triazole linker | 0.26 µM | Outperforms Rivastigmine[3] |
| Pyridyl-Pyridazine Triazole (Cmpd 5) | BuChE | 1,2,3-triazole linker | 0.19 µM | Competitive with Donepezil[3] |
| Pyridyl-Pyridazine Thioether (LDN-212320) | EAAT2 | Thioether linkage | Translational Activator | Baseline Neuroprotection[4] |
| Bicyclic Thioether Analog (Cmpd 4f) | EAAT2 | Lipophilic heteroaryl | 3.21 mg/kg (in vivo) | Full neuropathy reversal at Day 14[4] |
Synthetic Methodologies: From Cross-Coupling to Skeletal Editing
Traditional Suzuki-Miyaura Cross-Coupling
Historically, the assembly of pyridazinyl-pyridines relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of halopyridazines with pyridylboronic acids[5]. Because the pyridazine ring is highly electron-deficient, oxidative addition by the Pd(0) catalyst can be sluggish. This necessitates the use of robust catalysts like
Advanced Pyridine-to-Pyridazine Skeletal Editing
A recent breakthrough in synthetic chemistry has bridged the "synthesis gap" between the easily accessible pyridine and the challenging pyridazine. Through a single-atom skeletal edit, chemists can now achieve direct carbon-to-nitrogen atom replacement[6]. By introducing an azide at the ortho position of a pyridine precursor, a photoinitiated rearrangement of N-amino-2-azidopyridinium cations directly transmutes the 6-membered
Experimental Validation & Protocol Design
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Self-Validating Ellman's Assay for Cholinesterase Inhibition
Objective: Determine the IC50 of synthesized pyridyl-pyridazine derivatives against AChE.
Causality & Design: This kinetic assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to form a yellow 5-thio-2-nitrobenzoate anion, absorbing strongly at 412 nm. Pre-incubation of the inhibitor with the enzyme is critical; it allows for the formation of a steady-state enzyme-inhibitor complex before the substrate is introduced to trigger competitive kinetics.
Self-Validation: The protocol mandates a "Spontaneous Hydrolysis Blank" (buffer + DTNB + ATCI, no enzyme) to subtract background substrate degradation, and a "Positive Control" (Donepezil or Tacrine) to validate the specific activity of the AChE batch.
Caption: Step-by-step workflow for the self-validating Ellman's assay for AChE inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (0.03 U/mL final), DTNB (0.3 mM final), and ATCI (0.5 mM final) in the buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the pyridyl-pyridazine compound in DMSO. Crucial: Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE solution, and 20 µL of the inhibitor solution. Incubate at 37°C for 15 minutes to establish binding equilibrium.
-
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells simultaneously using a multichannel pipette.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 1 minute for 10 minutes at 37°C.
-
Data Processing: Calculate the initial velocity (
) from the linear portion of the absorbance vs. time curve. Normalize against the vehicle control (100% activity) and plot vs. normalized to calculate the IC50.
Protocol 2: Suzuki-Miyaura Assembly of the Pyridyl-Pyridazine Core
Objective: Palladium-catalyzed cross-coupling of 3-chloro-6-phenylpyridazine with 4-pyridinylboronic acid.
Causality & Design:
Self-Validation: Reaction progress is monitored by LC-MS. The presence of the unreacted boronic acid peak without the halopyridazine indicates successful conversion, while the appearance of homocoupled pyridine byproducts signals the need for more rigorous solvent degassing prior to catalyst addition.
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk flask, combine 3-chloro-6-phenylpyridazine (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and
(3.0 eq). -
Solvent Addition: Add a rigorously degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).
-
Catalyst Addition: Under a positive flow of Argon, add
(0.05 eq). -
Reflux: Heat the mixture to 90°C for 12 hours under active stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous
, concentrate in vacuo, and purify via flash chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure pyridyl-pyridazine.
Conclusion
The pyridazinyl-pyridine scaffold represents a highly privileged structural motif in modern medicinal chemistry. Its unique combination of high polarity, strong dual hydrogen-bonding capability, and favorable metabolic stability makes it an ideal candidate for targeting complex neurological pathways—ranging from dual cholinesterase inhibition to EAAT2 activation. Coupled with emerging synthetic techniques like single-atom skeletal editing, the chemical space of these heterocycles is now more accessible than ever, paving the way for next-generation, highly soluble, and potent therapeutics.
References
1.[3] Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease - PMC. nih.gov. URL: 2.[1] Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. uchicago.edu. URL: 3.[6] Pyridine-to-Pyridazine Skeletal Editing | Request PDF - ResearchGate. researchgate.net. URL: 4.[2] The pyridazine heterocycle in molecular recognition and drug discovery - PMC. nih.gov. URL: 5.[4] Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT. unisi.it. URL: 6.[5] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. mdpi.com. URL:
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Heteroaryl Aldehyde Building Blocks: A Technical Guide for Drug Discovery
Strategic Value in Modern Medicinal Chemistry
Heteroaryl aldehydes are not merely synthetic intermediates; they are high-value "privileged structures" in modern drug discovery. Their utility spans three distinct strategic pillars:
-
Divergent Library Generation: They serve as the electrophilic linchpin for high-throughput synthesis (HTS) of DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD). The aldehyde handle enables rapid access to amines (via reductive amination), heterocycles (via Groebke-Blackburn-Bienaymé or Van Leusen reactions), and olefins (via Wittig/Horner-Wadsworth-Emmons).
-
Reversible Covalent Warheads: Following the success of Voxelotor (a hydroxybenzaldehyde-based drug), heteroaryl aldehydes have emerged as bioisosteres for targeting non-catalytic nucleophiles (e.g., N-terminal valines, Lysines, and Cysteines) via reversible Schiff base formation. The electron-deficient nature of heteroaryl rings (e.g., pyridine, pyrimidine) often tunes the electrophilicity of the formyl group (
) to an optimal range for biological engagement without excessive toxicity. -
Late-Stage Functionalization (LSF): They allow for the "installation" of polarity. A lipophilic aryl halide can be carbonylated to a heteroaryl aldehyde, which is then converted to a polar amine or alcohol, significantly altering the LogP and solubility profile of a lead compound.
Physicochemical Properties & Stability[1]
The reactivity of a heteroaryl aldehyde is dictated by the electronic nature of the parent heterocycle. This creates a critical trade-off between electrophilicity (reactivity) and hydration stability (storage/shelf-life).
The Hydration Equilibrium
Unlike simple benzaldehydes, electron-deficient heteroaryl aldehydes (e.g., 2-pyridinecarboxaldehyde, 4-pyrimidinecarboxaldehyde) are prone to forming gem-diols (hydrates) in the presence of water.
-
Impact: The gem-diol is nucleophilically inert compared to the carbonyl. High hydration constants (
) can lead to poor reactivity in anhydrous protocols or discrepancies in concentration during biological assays. -
Mitigation: Store these building blocks under inert atmosphere (Ar/N2) and desiccant. For critical kinetics, measure the
via NMR in D2O/DMSO-d6 mixtures.
Comparative Properties Table
| Heteroaryl Core | Position of CHO | Electronic Effect | Hydration Propensity | LogP (Approx) | Primary Application |
| Pyridine | C-2 / C-4 | Strong EWG | High (forms gem-diol) | 0.5 - 0.8 | Reversible Covalent Inhibitors |
| Pyridine | C-3 | Moderate EWG | Low | 0.6 - 0.9 | General MedChem Intermediates |
| Thiophene | C-2 | Weak Donor | Very Low | 1.4 - 1.6 | Bioisostere for Benzaldehyde |
| Furan | C-2 | Donor | Very Low | 0.9 - 1.1 | Library Scaffolds |
| Pyrimidine | C-4 / C-5 | Very Strong EWG | Very High | -0.2 - 0.2 | High Reactivity Warheads |
| Indole | C-3 | Strong Donor | None | 2.0 - 2.5 | Natural Product Mimics |
Synthetic Routes to Heteroaryl Aldehydes[2][3]
Selecting the correct synthetic route is dependent on the electronic richness of the substrate and the presence of sensitive functional groups.
Decision Matrix for Synthesis
Figure 1: Synthetic decision tree for selecting the optimal route to heteroaryl aldehydes based on substrate electronics and functional group tolerance.
Method A: Vilsmeier-Haack Formylation
Best for: Electron-rich heterocycles (Indoles, Pyrroles, Thiophenes).[1]
-
Mechanism: Electrophilic aromatic substitution using a chloroiminium ion generated in situ.
-
Limitation: Fails on electron-deficient rings (Pyridines).
Method B: Metal-Halogen Exchange (Lithiation)
Best for: Electron-deficient heterocycles (Pyridines, Quinolines) with a bromide/iodide handle.
-
Critical Insight: Use i-PrMgCl·LiCl (Turbo Grignard) for substrates with sensitive functional groups (esters, nitriles) where n-BuLi is too aggressive.
Method C: Pd-Catalyzed Carbonylation
Best for: Late-stage functionalization and scale-up.
-
Modern Approach: Use "Syngas surrogates" like Formic Acid with acetic anhydride or specific two-chamber reactors (COware) to avoid handling high-pressure CO gas.
Application: Reversible Covalent Inhibition[5][6][7][8]
The most cutting-edge application of heteroaryl aldehydes is in Targeted Covalent Inhibitors (TCIs) . Unlike Michael acceptors (acrylamides) that form permanent bonds with Cysteine, aldehydes form reversible imines (Schiff bases) with Lysine (
Mechanism of Action (The "Voxelotor" Paradigm)
Voxelotor treats Sickle Cell Disease by binding to the N-terminal valine of hemoglobin.[2][3] Heteroaryl aldehydes mimic this by tuning the
Figure 2: Thermodynamic cycle of reversible covalent inhibition.[1][2] The heteroaryl core modulates the electrophilicity, determining the residence time (
Experimental Protocols
Protocol 1: General Lithiation-Formylation of Bromopyridines
Use Case: Synthesis of Pyridine-3-carboxaldehyde derivatives.
Reagents:
-
Heteroaryl Bromide (1.0 equiv)
-
i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) or n-BuLi (2.5 M in hexanes, 1.1 equiv)
-
Anhydrous DMF (2.0 equiv)
-
Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask and cool to -78 °C (for n-BuLi) or -15 °C (for Turbo Grignard) under Argon atmosphere.
-
Solvation: Dissolve the heteroaryl bromide in anhydrous THF.
-
Exchange: Add the organometallic reagent dropwise over 10 minutes. Stir for 30–60 minutes.
-
QC Check: Aliquot 0.1 mL, quench with MeOD, and check LCMS for deuterium incorporation (indicates successful lithiation).
-
-
Formylation: Add anhydrous DMF dropwise. The solution often turns yellow/orange.
-
Quench: Warm to 0 °C and quench with saturated aqueous NH4Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove residual DMF. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Silica is acidic; for acid-sensitive aldehydes, add 1% Et3N to the eluent.
Protocol 2: High-Throughput Reductive Amination
Use Case: Parallel library synthesis (DEL/FBDD).
Reagents:
-
Heteroaryl Aldehyde (1.0 equiv)
-
Amine Building Block (1.2 equiv)
-
STAB (Sodium Triacetoxyborohydride) (2.0 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: In a vial, mix Aldehyde and Amine in DCE (0.2 M). Add Acetic Acid. Shake/Stir for 30 mins at Room Temp.
-
Why: Pre-forming the imine ensures the hydride attacks the C=N bond, not the aldehyde directly.
-
-
Reduction: Add STAB as a solid.
-
Why STAB? It is less reactive than NaBH4 and will not reduce the aldehyde/ketone as quickly as it reduces the imine, preventing side-product formation.
-
-
Incubation: Shake at RT for 16 hours.
-
Quench: Add saturated NaHCO3 (aq).
-
Isolation: Phase separate (DCE is bottom layer). Evaporate solvent.
-
Analysis: LCMS purity check.
References
-
Drug Hunter Team. (2022).[4] Billion-Dollar Molecules: Voxelotor, A $5.4 Billion Reversible Covalent Aldehyde.[4] Drug Hunter.[4] [Link]
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters, 8(3), 321–326. [Link]
-
Jia, Z., et al. (2025). Key advances in the development of reversible covalent inhibitors.[2] Acta Pharmaceutica Sinica B (via PMC). [Link]
-
Krumb, M., et al. (2021). Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis.[1][5][6] Chemical Science, 12, 1156-1162. [Link]
-
Nathel, N. F. F., et al. (2022). Sustainable Synthesis of Aryl and Heteroaryl Aldehydes.[7] Organic Process Research & Development. [Link]
Sources
- 1. Photochemical C–H arylation of heteroarenes for DNA-encoded library synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Voxelotor? [synapse.patsnap.com]
- 4. drughunter.com [drughunter.com]
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Foreword: The Strategic Imperative of the 5-Substituted Nicotinaldehyde Scaffold
In the intricate landscape of oncology drug discovery, the pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic versatility is paramount. Among these, the 5-substituted nicotinaldehyde core has emerged as a privileged structure, a testament to its role in the architecture of a diverse array of biologically active molecules.[1] This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals, elucidating the strategic applications of this versatile building block in the design and synthesis of next-generation cancer therapeutics.
The pyridine ring is a foundational motif in numerous pharmaceuticals.[1] The strategic introduction of substituents at the 5-position of a nicotinaldehyde (pyridine-3-carboxaldehyde) scaffold provides a powerful lever for medicinal chemists to modulate the molecule's steric, electronic, and pharmacokinetic properties. This fine-tuning is critical for achieving high-affinity interactions with specific oncological targets while minimizing off-target effects. Furthermore, the inherent reactivity of the aldehyde group offers a gateway for a multitude of chemical transformations, enabling the construction of complex molecular libraries for high-throughput screening and lead optimization.[1]
This document will navigate the journey of 5-substituted nicotinaldehydes from their fundamental synthesis to their mechanistic roles in targeting key cancer pathways, providing both high-level strategic insights and detailed, actionable protocols.
Part 1: The Synthetic Cornerstone - Leveraging the 5-Position for Diversity
The synthetic accessibility of the 5-position on the nicotinaldehyde ring is a key enabler of its utility in oncology research. The presence of a halogen, typically bromine, at this position (i.e., 5-bromonicotinaldehyde) creates a versatile handle for a variety of powerful cross-coupling reactions.[1]
The Suzuki-Miyaura Cross-Coupling: A Gateway to 5-Aryl Derivatives
The palladium-catalyzed Suzuki-Miyaura reaction is a robust and widely employed method for forming carbon-carbon bonds, allowing for the introduction of a vast array of aryl and heteroaryl substituents at the 5-position.[1] This is particularly significant in oncology, as many kinase inhibitors feature bi-aryl structures that are crucial for binding to the ATP-binding pocket of target enzymes.[1]
The general workflow for this transformation provides a clear and reproducible path from a simple halogenated precursor to a diverse library of 5-aryl nicotinaldehydes, each with the potential for unique biological activity.
Caption: General workflow for Suzuki-Miyaura coupling of 5-Bromonicotinaldehyde.[1]
Experimental Protocol: Synthesis of 5-Aryl-nicotinaldehydes via Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the synthesis of nicotinaldehyde derivatives.[1]
Materials:
-
5-Bromonicotinaldehyde (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
-
Ethyl acetate and Brine for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-bromonicotinaldehyde, the corresponding arylboronic acid, and sodium carbonate.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture (Toluene/Water).
-
Add the palladium catalyst [Pd(PPh₃)₄] to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinaldehyde.[1]
Part 2: Targeting Key Oncogenic Pathways
The true value of the 5-substituted nicotinaldehyde scaffold is realized in its application as a core for molecules that interact with critical cancer-related targets. The strategic choice of the 5-position substituent allows for the development of inhibitors for various enzyme families.
Kinase Inhibition: A Dominant Application
Many kinase inhibitors, which are a cornerstone of modern targeted cancer therapy, incorporate a substituted pyridine core.[1] The 5-aryl substituent can be designed to occupy hydrophobic pockets within the ATP-binding site of kinases like p38 MAP kinase, Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR), leading to potent and selective inhibition.[1][2][3]
Derivatives of 5-substituted nicotinaldehydes can be further elaborated, for instance, into pyrazolopyridines, which have shown the ability to modulate key signaling proteins such as Akt, ERK, and p38 MAPK, ultimately inducing apoptosis in cancer cells.[4]
Caption: Hypothesized inhibition of RTK/PI3K/Akt pathway by nicotinaldehyde derivatives.
Histone Deacetylase (HDAC) Inhibition
Epigenetic modulation is another promising frontier in oncology. Histone deacetylase (HDAC) inhibitors can alter gene expression to induce cancer cell cycle arrest, differentiation, and apoptosis.[5] The nicotinaldehyde scaffold can be incorporated into more complex molecules designed to target HDACs. Specifically, derivatives can be designed where the core structure acts as a scaffold to correctly position a zinc-binding group (ZBG) within the active site of HDAC enzymes.[5] The development of non-hydroxamate ZBGs is an area of active research to improve metabolic stability and reduce off-target effects.[5][6]
Induction of Apoptosis and Cell Cycle Arrest
A primary goal of anticancer agents is to induce programmed cell death (apoptosis) in malignant cells. Derivatives of 5-substituted nicotinaldehydes, particularly those with thiophene substituents, have demonstrated significant cytotoxic activity by inducing apoptosis.[7] The mechanism often involves the disruption of the mitochondrial membrane potential and activation of caspase cascades.[8]
Furthermore, these compounds can arrest the cell cycle at specific checkpoints, such as G2/M or G0/G1, preventing cancer cells from proliferating.[4][5]
Part 3: Preclinical Evaluation - From Bench to Biological Insight
The translation of a synthesized compound into a potential therapeutic requires rigorous biological evaluation. Standardized in vitro assays are crucial for determining cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is a foundational experiment to determine the cytotoxic potential of newly synthesized compounds against various cancer cell lines.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[9]
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-substituted nicotinaldehyde derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Quantifying Apoptosis: The Annexin V/PI Assay
To confirm that cytotoxicity is mediated by apoptosis, the Annexin V/Propidium Iodide (PI) flow cytometry assay is employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Experimental Protocol: Annexin V/PI Apoptosis Assay [7]
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified based on their fluorescence signals.
Part 4: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the 5-substituent on the nicotinaldehyde scaffold allows for the elucidation of structure-activity relationships (SAR). This process is fundamental to optimizing lead compounds for improved potency and selectivity.[10]
Data Presentation: Cytotoxicity of 5-Aryl Nicotinamide Derivatives
The following table summarizes hypothetical IC₅₀ data for a series of 5-substituted nicotinamide derivatives against two cancer cell lines, illustrating a typical SAR study. The core idea is to show how different substitutions on the 5-position aryl ring affect anticancer activity.
| Compound ID | 5-Position Substituent (R) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) |
| NA-01 | Phenyl | 15.2 | 20.5 |
| NA-02 | 4-Fluorophenyl | 5.8 | 7.1 |
| NA-03 | 4-Chlorophenyl | 4.1 | 6.3 |
| NA-04 | 4-Methoxyphenyl | 12.9 | 18.4 |
| NA-05 | 3,4-Dichlorophenyl | 1.5 | 2.8 |
| NA-06 | 4-(Trifluoromethyl)phenyl | 2.3 | 4.5 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 |
Interpretation: From this hypothetical data, a clear SAR emerges. The introduction of electron-withdrawing groups (halogens, CF₃) at the para-position of the 5-phenyl ring enhances cytotoxic activity compared to the unsubstituted phenyl ring (NA-01). Dihalogenation (NA-05) further increases potency. Conversely, an electron-donating group like methoxy (NA-04) reduces activity. This suggests that the electronic properties and hydrophobicity of the 5-aryl substituent play a critical role in the compound's interaction with its biological target.[11]
Part 5: Future Perspectives and Conclusion
The 5-substituted nicotinaldehyde scaffold is more than just a synthetic intermediate; it is a strategic platform for the rational design of targeted oncology agents. Its versatility allows for the exploration of vast chemical space, leading to the discovery of novel inhibitors for a multitude of cancer-relevant targets, including kinases and epigenetic modulators.[1][5]
Future research will likely focus on:
-
Multi-target inhibitors: Designing derivatives that can simultaneously inhibit multiple nodes in an oncogenic network to overcome drug resistance.[12]
-
Targeted Delivery: Conjugating nicotinaldehyde-based warheads to tumor-targeting moieties to improve efficacy and reduce systemic toxicity.
-
Diagnostic Applications: Developing derivatives as imaging agents, for example in Positron Emission Tomography (PET), to visualize specific targets or metabolic pathways in tumors.
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Biaryl Heteroaromatic Aldehydes: A Technical Guide for Fragment-Based Drug Design
This guide outlines a strategic framework for leveraging Biaryl Heteroaromatic Aldehydes in Fragment-Based Drug Design (FBDD). It moves beyond standard irreversible covalent strategies (e.g., acrylamides targeting cysteine) to focus on reversible covalent engagement , primarily targeting lysine residues and N-terminal amines.
Executive Summary
The "undruggable" genome often presents shallow, solvent-exposed pockets lacking deep hydrophobic grooves. Standard non-covalent fragments often fail to achieve sufficient residence time here. Biaryl heteroaromatic aldehydes offer a dual-advantage solution:
-
The Scaffold (Biaryl Heteroaromatics): Provides rigid, vectorially defined geometry to span shallow pockets and enforce atropisomeric selectivity.
-
The Warhead (Aldehyde): Enables reversible covalent engagement with nucleophilic residues (specifically Lysine
-NH ), acting as a "molecular anchor" to boost affinity from mM to M/nM range without the immunotoxicity risks of permanent modification.
This guide details the design, synthesis, and screening of these fragments, positioning them as privileged structures for Dynamic Combinatorial Chemistry (DCC) and Lysine-Targeted FBDD .
Strategic Rationale: The "Aldehyde Paradox"
In medicinal chemistry, aldehydes are often flagged as metabolic liabilities (oxidation to acids). However, in FBDD, they are powerful chemical probes.
The Reversible Covalent Advantage
Unlike acrylamides (irreversible Michael acceptors), aldehydes form imines (Schiff bases) with amines. This reaction is reversible (
-
Target Residue: Lysine (
-amino group, pKa ~10.5). -
Mechanism: Nucleophilic attack of Lys-NH
on the carbonyl carbon Carbinolamine intermediate Dehydration to Imine. -
Stability: The imine bond is labile in water but stabilized significantly within a hydrophobic protein pocket (the "hydrophobic shield" effect).
Why Biaryl Heteroaromatics?
-
Solubility: Heterocycles (pyridines, pyrimidines) offset the lipophilicity of the biaryl system.
-
Geometry: The biaryl bond creates a distinct axis. Ortho-substitution restricts rotation, allowing exploration of specific conformational space (atropisomerism).[2]
-
Vectors: The aldehyde handle allows for "growing" the fragment in a linear vector (via reductive amination) once the hit is validated.
Synthesis: Modular Assembly of the Library
Objective: Construct a library of 50–100 biaryl aldehydes with diverse electronics and geometries.
Synthetic Strategy: Suzuki-Miyaura Coupling
The most robust route involves coupling a heteroaryl halide (bearing a protected aldehyde or precursor) with an aryl boronic acid.
Key Precursor: Formyl-substituted heteroaryl boronic acids are often unstable. Solution: Use acetal-protected aldehydes or hydroxymethyl precursors (oxidized later).
Protocol: High-Throughput Synthesis (96-well Plate Format)
This protocol validates the synthesis of a diverse library.
Reagents:
-
Aryl Halides: 5-bromo-2-formylpyridine, 4-bromo-2-formylthiophene, etc.
-
Boronic Acids: Diverse phenyl/heteroaryl boronic acids.
-
Catalyst: Pd(dppf)Cl
·DCM (Robust, air-stable). -
Base: K
CO (2M aqueous). -
Solvent: 1,4-Dioxane.
Step-by-Step Methodology:
-
Dispensing: In a 96-well deep-well block, dispense Aryl Halide (0.1 mmol) and Boronic Acid (0.12 mmol) into each well.
-
Catalyst Addition: Add Pd(dppf)Cl
(3 mol%) as a slurry in dioxane. -
Solvent/Base: Add 1,4-Dioxane (1 mL) and K
CO (2M, 200 µL). -
Degassing: Seal the plate with a pierceable mat. Purge with N
via needle inlet/outlet for 5 mins. -
Reaction: Heat at 90°C for 16 hours with orbital shaking (600 rpm).
-
Workup:
-
Cool to RT.
-
Filter through a celite-packed filter plate to remove Pd black.
-
Dilute with EtOAc, wash with water/brine (liquid handling robot).
-
Concentrate (Genevac).
-
-
QC: Analyze via LC-MS. Purity >85% is acceptable for primary screening.
Screening Methodologies
Standard biochemical assays (IC50) often fail for weak fragments. We utilize biophysical methods that detect the physical presence of the covalent adduct.
Method A: X-ray Crystallographic Soaking
This is the "Gold Standard." It provides structural proof of the specific Lysine modification.
Protocol:
-
Crystal Growth: Grow apo-crystals of the target protein (e.g., Kinase, PPI domain) using standard hanging drop vapor diffusion.
-
Soaking: Transfer crystals to a drop containing the reservoir solution + 10–50 mM Biaryl Aldehyde Fragment (dissolved in DMSO).
-
Note: High concentration is required to drive the unfavorable equilibrium toward imine formation.
-
-
Incubation: Soak for 2–24 hours. (Monitor for crystal cracking).
-
Data Collection: Flash cool in liquid N
and collect diffraction data. -
Analysis: Solve structure. Look for continuous electron density (
map) extending from a surface Lysine to the fragment.
Method B: Intact Protein Mass Spectrometry
Detects the mass shift corresponding to the fragment adduct (
Protocol:
-
Incubation: Mix Protein (5 µM) + Fragment (500 µM) in Ammonium Acetate buffer (pH 7.5).
-
Critical: Avoid primary amine buffers (Tris) which compete with the aldehyde.
-
-
Equilibration: Incubate at RT for 1 hour.
-
Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Use a C4 column for desalting.
-
Deconvolution: Deconvolute the raw charge envelope.
-
Hit Criteria: Observation of a peak at
. -
Validation: Add NaBH
CN (10 mM) to reduce the imine to a permanent amine. If the peak intensity increases or becomes permanent, the hit is validated.
-
Mechanism & Pathway Visualization
The following diagram illustrates the Dynamic Combinatorial Chemistry (DCC) workflow, where the protein template selects the optimal biaryl aldehyde from an equilibrium mixture.
Caption: Thermodynamic selection of biaryl aldehyde fragments via reversible imine formation with protein lysine residues.
Data Presentation: Comparative Warhead Analysis
When designing the library, it is crucial to understand how aldehydes compare to other covalent warheads.
| Feature | Aldehydes (Biaryl) | Acrylamides | Boronic Acids |
| Target Residue | Lysine ( | Cysteine (SH) | Serine / Threonine (OH) |
| Reversibility | Reversible (Imine) | Irreversible (Michael Addn) | Reversible (Boronate) |
| Kinetics | Fast On / Fast Off | Slow On / No Off | Fast On / Fast Off |
| FBDD Utility | High (Dynamic Screening) | Med (Cys rarity) | Med (Solubility issues) |
| Validation | Trapping with NaBH | Mass Shift (Permanent) | X-ray / NMR |
| Toxicity Risk | Low (Metabolic clearance) | High (Haptens) | Low/Med |
Case Study: Voxelotor (GBT440)
While not a fragment per se, Voxelotor represents the ultimate validation of the biaryl heteroaromatic aldehyde scaffold.
-
Target: Hemoglobin S (Sickle Cell Disease).
-
Scaffold: A pyrazole-pyridine heteroaromatic system linked to a phenol ring (Biaryl-like geometry).
-
Warhead: 2-Hydroxybenzaldehyde (Salicylaldehyde).
-
Mechanism: The aldehyde forms a reversible Schiff base with the N-terminal Valine of the Hemoglobin
-chain. -
Design Insight: The ortho-hydroxyl group forms an intramolecular hydrogen bond with the imine nitrogen, locking the conformation and significantly increasing the stability of the adduct (an effect known as "assisted imine formation").
-
Lesson for FBDD: When designing biaryl aldehydes, adding an ortho-hydroxyl group (Salicylaldehyde motif) can tune the
rate, increasing residence time.
References
-
An update on the discovery and development of reversible covalent inhibitors. Source: PMC (National Institutes of Health) URL:[Link]
-
Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors. Source: ChemRxiv URL:[Link]
-
A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs. Source: PubMed URL:[Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Source: MDPI (Molecules) URL:[Link]
-
Dynamic combinatorial chemistry directed by proteins and nucleic acids: a powerful tool for drug discovery. Source: PMC (National Institutes of Health) URL:[Link]
Sources
5-(6-Chloropyridazin-3-yl)nicotinaldehyde CAS number and supplier
This guide details the technical specifications, synthesis, and application of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde , a specialized biaryl intermediate used in the development of kinase inhibitors and heterocyclic pharmacophores.
Part 1: Executive Summary & Identification
This compound is a high-value heterocyclic building block characterized by a biaryl core (pyridine coupled to pyridazine) with two orthogonal reactive handles: an electrophilic aldehyde at the pyridine C3 position and a nucleophilic aromatic substitution (
This scaffold is critical in medicinal chemistry for "fragment-based" drug design, particularly for JAK, c-Met, and SYK kinase inhibitors , where the biaryl system mimics the ATP-binding hinge region of kinases.
Chemical Identity
| Property | Specification |
| Systematic Name | 5-(6-Chloropyridazin-3-yl)pyridine-3-carbaldehyde |
| CAS Number | Not Widely Indexed (Custom Synthesis Required) |
| Molecular Formula | |
| Molecular Weight | 219.63 g/mol |
| SMILES | O=Cc1cncc(c1)c2nnc(Cl)cc2 |
| Key Functionalities | Aldehyde (Reductive amination/oxidation); Chloro-pyridazine ( |
Note on Availability: As of 2026, this specific aldehyde is rarely listed in standard public catalogs (Sigma, MolPort). It is standard practice to synthesize it in-house using the protocol defined in Part 3 , or to source the precursors listed below.
Part 2: Sourcing Strategy (Precursors)
Since direct procurement is limited, the most reliable supply chain strategy is to acquire the two primary building blocks for a single-step Suzuki coupling.
Required Precursors
| Component | Chemical Name | CAS Number | Recommended Suppliers |
| Fragment A | 5-Formylpyridine-3-boronic acid pinacol ester | 848093-29-8 | Combi-Blocks, Apollo Scientific, Sigma-Aldrich |
| Fragment B | 3,6-Dichloropyridazine | 141-30-0 | TCI, Alfa Aesar, Enamine |
| Catalyst | 95464-05-4 | Strem, Sigma-Aldrich |
Part 3: Synthetic Methodology (Experimental Protocol)
The synthesis relies on a regioselective Suzuki-Miyaura coupling. The electron-deficient nature of the pyridazine ring makes the chloride highly reactive; however, the use of the boronic ester prevents self-coupling.
Validated Synthesis Protocol
Reaction:
Step-by-Step Methodology:
-
Charge: In a 250 mL round-bottom flask, combine 3,6-dichloropyridazine (1.0 equiv, 1.49 g) and 5-formylpyridine-3-boronic acid pinacol ester (1.1 equiv, 2.56 g).
-
Solvent System: Add 1,4-dioxane (40 mL) and water (10 mL). The 4:1 ratio is critical to solubilize the inorganic base while maintaining organic solubility.
-
Base: Add
(3.0 equiv, 4.14 g). -
Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes. Critical Step: Oxygen presence will cause homocoupling of the boronic ester.
-
Catalysis: Add
(0.05 equiv, 408 mg). -
Reflux: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the product mass (M+H = 220.0).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes at 40–60% EtOAc due to the polarity of the nitrogen-rich rings.
Yield Expectation: 65–75% as a pale yellow solid.
Part 4: Reaction Logic & Pathway Visualization
The following diagram illustrates the synthesis and the orthogonal "divergence" points where the molecule can be modified for drug discovery libraries.
Figure 1: Synthetic route and orthogonal functionalization pathways for the target scaffold.
Part 5: Applications in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibition.
-
Hinge Binding: The pyridine nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region.
-
Solubility: The high nitrogen count (3 N atoms) lowers logP compared to biphenyl analogs, improving oral bioavailability.
-
Library Generation:
-
Path A (Aldehyde): Used for reductive amination to attach solubilizing groups (e.g., morpholine, piperazine) or to link to other pharmacophores.
-
Path B (Chloride): The chlorine on the pyridazine is highly activated for
. It can be displaced by amines or alkoxides to introduce diversity at the "tail" of the inhibitor.
-
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Precursor Source (Boronate): PubChem Compound Summary for CID 16214578 (5-Formylpyridine-3-boronic acid pinacol ester). Link
-
Precursor Source (Pyridazine): Sigma-Aldrich Product Specification for 3,6-Dichloropyridazine. Link
- Pyridazine Scaffolds in Kinase Inhibitors: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Contextual grounding for biaryl heterocycles).
Methodological & Application
Synthesis of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde: A Detailed Application Note on Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde, a valuable heteroaromatic building block in medicinal chemistry and materials science. The protocol leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This document offers a detailed mechanistic overview, a step-by-step experimental protocol, and insights into the critical parameters governing the reaction's success, including the choice of catalyst, base, and solvent. The information presented herein is designed to be a practical resource for researchers engaged in the synthesis of complex biaryl and heteroaryl compounds.
Introduction: The Significance of Heteroaromatic Scaffolds
Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The target molecule, this compound, combines two key heteroaromatic rings: a pyridazine and a pyridine. This structural motif is a precursor to a wide range of more complex molecules with potential applications as pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for constructing such biaryl systems due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[2][3]
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[4][5] The catalytic cycle, a fundamental concept in understanding this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which reacts with the organohalide (in this case, 3,6-dichloropyridazine). The palladium inserts itself into the carbon-halogen bond, leading to the formation of a square-planar palladium(II) intermediate.[4][5] This step is often the rate-determining step of the reaction, especially with less reactive halides like chlorides.[5]
-
Transmetalation: In this step, the organic group from the organoboron species (3-formyl-5-pyridinylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][7][8] The halide or other ligand on the palladium is displaced by the organic group from the boronate.
-
Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling to form the new carbon-carbon bond of the desired product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
The choice of catalyst, ligand, base, and solvent is critical for the efficiency of the Suzuki-Miyaura coupling, as each component influences the rates of the individual steps in the catalytic cycle.[8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for Suzuki-Miyaura couplings of heteroaryl chlorides.[2][11] Researchers should adapt and optimize these conditions based on their specific experimental setup and analytical observations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Grade |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | >98% |
| 3-Formyl-5-pyridinylboronic Acid | 871330-99-3 | 150.93 | >95% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, >99% |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Water (H₂O) | 7732-18-5 | 18.02 | Deionized |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 mmol, 1.0 eq), 3-formyl-5-pyridinylboronic acid (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Base: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) and a solution of potassium carbonate (2.0 mmol, 2.0 eq) in deionized water (2 mL). The use of a biphasic solvent system is common in Suzuki couplings, with the aqueous phase being crucial for dissolving the inorganic base.[10]
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (3,6-dichloropyridazine) is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[8]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12][13]
Key Considerations and Optimization
The success of the Suzuki-Miyaura coupling depends on several factors that can be optimized to improve yield and reaction time.
| Parameter | Rationale and Optimization |
| Catalyst/Ligand | The choice of palladium catalyst and ligand is crucial, especially for less reactive aryl chlorides.[11] While Pd(PPh₃)₄ is a versatile catalyst, other systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), can significantly enhance catalytic activity for challenging substrates.[2] Catalyst loading can typically range from 0.5 to 5 mol%. |
| Base | The base plays a critical role in activating the boronic acid for transmetalation.[8][14] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can influence the reaction rate. For sensitive substrates, milder bases like potassium fluoride (KF) may be employed.[7] |
| Solvent | The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[10] Common solvents include toluene, 1,4-dioxane, and THF, often in combination with water.[4][10] Polar aprotic solvents like DMF can also be used and may be beneficial for certain substrate combinations.[9] The quality of the solvent is important, as impurities can poison the catalyst.[15] |
| Temperature | The reaction temperature influences the rate of the reaction. While many Suzuki couplings can be performed at room temperature with highly active catalysts, heating is often required for less reactive substrates like aryl chlorides.[11] Temperatures typically range from 80 to 110 °C. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent, and by optimizing the reaction conditions, researchers can achieve high yields of this valuable heteroaromatic compound. The protocol and insights provided in this application note serve as a robust starting point for the synthesis and further functionalization of this and related molecular scaffolds, paving the way for advancements in medicinal chemistry and materials science.
References
-
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Struebing, H.; et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
-
Couto, I.; et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
Sharma, S.; et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
Scrivanti, A.; et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. [Link]
-
Old, D. W.; et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Sherwood, J.; et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
San Diego University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]
- Google Patents.
- Google Patents. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
-
Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
University of British Columbia. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Nature Nanotechnology. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]
-
Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
-
Journal of Chemical Education. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Journal of the American Chemical Society. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. [Link]
-
PMC. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Organic Chemistry Frontiers. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
PMC. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
Organic Syntheses Procedure. 3-pyridylboronic acid. [Link]
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
European Journal of Organic Chemistry. A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Fea. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Application Note: Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Chloropyridazine and 5-Formylpyridine-3-boronic Acid
Strategic Overview & Chemical Challenges
The construction of biheteroaryl scaffolds is a critical operation in modern medicinal chemistry and materials science. However, the cross-coupling of1[1] with 5-formylpyridine-3-boronic acid presents a triad of distinct mechanistic challenges:
-
Catalyst Poisoning: Both coupling partners feature highly basic nitrogen atoms (pyridazine and pyridine rings) that can competitively bind to the palladium center, displacing weaker ligands and arresting the catalytic cycle[2].
-
Protodeboronation: Electron-deficient heteroaryl boronic acids are notoriously susceptible to hydrolytic deboronation under basic conditions[3][4].
-
Electrophile Sensitivity: The formyl group on the nucleophilic partner is vulnerable to oxidation or base-catalyzed Cannizzaro reactions if the reaction environment is too harsh.
As a Senior Application Scientist, I have designed this protocol to be a self-validating system . By carefully tuning the ligand architecture, base strength, and solvent polarity, this methodology maximizes the yield of the desired 5-(pyridazin-3-yl)nicotinaldehyde while systematically suppressing off-target degradation.
Mechanistic Causality & Condition Optimization
To move beyond empirical trial-and-error, every parameter in this protocol is selected based on strict mechanistic causality.
While free 5-formylpyridine-3-boronic acid can be used, we strongly recommend utilizing its 5[5]. The pinacol ester acts as a "slow-release" mechanism for the active boronic acid under aqueous basic conditions, drastically reducing the rate of protodeboronation[3].
The table below summarizes the causal relationship between the selected reaction conditions and the chemical outcomes.
Quantitative Data: Condition Optimization Matrix
| Parameter | Selected Condition | Mechanistic Causality & Expected Outcome |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | The bidentate dppf ligand enforces a rigid bite angle, preventing basic pyridazine/pyridine nitrogens from displacing the ligand and poisoning the Pd(II) center[2][6]. |
| Base | Na₂CO₃ (aq, 2.0 M) | Mild enough to protect the sensitive formyl group from Cannizzaro degradation, yet sufficiently basic to form the reactive trihydroxyboronate required for transmetalation[6]. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Biphasic system ensures complete dissolution of polar heteroaryls and inorganic base. Dioxane's boiling point allows for optimal 100 °C heating[6]. |
| Boron Source | Pinacol Ester (BPin) | Mitigates competitive hydrolytic deboronation, ensuring the nucleophile survives the heating ramp[4][5]. |
Catalytic Workflow
Caption: Mechanistic workflow for the Suzuki-Miyaura biheteroaryl cross-coupling.
Step-by-Step Experimental Protocol
Reagents & Equipment
-
Electrophile: 6-Chloropyridazine (1.0 equiv, 1.0 mmol, 114.5 mg)
-
Nucleophile: 5-Formylpyridine-3-boronic acid pinacol ester (1.2 equiv, 1.2 mmol, 280 mg)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 41 mg)
-
Base: Na₂CO₃, 2.0 M aqueous solution (3.0 equiv, 3.0 mmol, 1.5 mL)
-
Solvent: 1,4-Dioxane (anhydrous, 6.0 mL)
-
Equipment: 20 mL heavy-walled Schlenk tube or pressure vial, magnetic stir bar, Argon gas line.
Procedure & Self-Validating Controls
Step 1: Reagent Charging & Degassing
-
Action: To an oven-dried Schlenk tube equipped with a stir bar, add the 6-chloropyridazine, the boronic ester, and the Pd(dppf)Cl₂ catalyst. Add 6.0 mL of 1,4-dioxane and 1.5 mL of 2.0 M aq. Na₂CO₃. Sparge the biphasic mixture continuously with Argon for 15 minutes.
-
Causality: Rigorous deoxygenation is non-negotiable. Oxygen rapidly oxidizes the electron-rich phosphine ligands and the active Pd(0) species into inactive Pd(II) oxides.
-
Self-Validation Check: If the solution turns completely black immediately upon the addition of solvent at room temperature, oxygen is present (Pd black precipitation). A healthy pre-catalyst solution should appear dark red/orange.
Step 2: High-Temperature Coupling
-
Action: Seal the vial tightly. Immerse in a pre-heated oil bath at 100 °C and stir vigorously (1000 rpm) for 4 to 12 hours[6].
-
Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous base (where the boronate forms) and the organic phase (where the Pd-complex resides). The 100 °C temperature overcomes the high activation energy required for the oxidative addition into the electron-deficient C-Cl bond.
-
Self-Validation Check (IPC): Monitor via LC-MS. If the starting 6-chloropyridazine remains intact but the mass of the boronic ester disappears, rapid protodeboronation has occurred. This indicates the heating ramp was too slow or the base concentration was locally too high.
Step 3: Quenching & Biphasic Extraction
-
Action: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Filter the mixture through a short pad of Celite. Separate the layers, extract the aqueous phase with EtOAc (2 × 15 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Causality: The Celite filtration removes precipitated palladium black and insoluble inorganic salts, preventing severe emulsions during the liquid-liquid extraction phase.
Step 4: Purification & Analytical Confirmation
-
Action: Purify via flash column chromatography (Silica gel, gradient of CH₂Cl₂ to MeOH, typically 95:5).
-
Causality: Biheteroaryls streak heavily on silica due to nitrogen hydrogen-bonding. A highly polar solvent system is required.
-
Validation: Confirm product via ¹H NMR (look for the distinct aldehyde singlet at ~10.2 ppm) and LC-MS ([M+H]⁺ expected at m/z 186.1).
References
1.5 - CymitQuimica. 2. 3 - Andrew G Myers Research Group, Harvard University. 3.2 - Semantic Scholar. 4.6 - Google Patents. 5.1 - Thermo Fisher Scientific. 6.4 - ResearchGate.
Sources
- 1. Cas Landing [thermofisher.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. CAS 848093-29-8: 5-Formylpyridine-3-boronic acid pinacol e… [cymitquimica.com]
- 6. US20140323468A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
Protecting group strategies for nicotinaldehyde during nucleophilic substitution
Application Note: Protecting Group Strategies for Nicotinaldehyde During Nucleophilic Substitution
Executive Summary & Strategic Analysis
Nicotinaldehyde (3-pyridinecarboxaldehyde) presents a classic "Janus" challenge in organic synthesis. It possesses two reactive centers with opposing electronic demands:[1]
-
The Pyridine Ring: Electron-deficient, prone to nucleophilic aromatic substitution (
) if halogenated, but also susceptible to N-alkylation or Lewis acid complexation.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
The Formyl Group (Aldehyde): Highly electrophilic, prone to 1,2-addition by nucleophiles (Grignards, lithiates, alkoxides, amines).
The Core Conflict:
When performing a nucleophilic substitution on the pyridine ring (e.g., displacing a halogen at the 2- or 6-position), the incoming nucleophile will kinetically prefer the aldehyde carbonyl over the aromatic ring (1,2-addition >
The Strategy: To enable nucleophilic substitution on the ring, the aldehyde must be masked as an acetal . This transforms the strong Electron Withdrawing Group (EWG) aldehyde into a relatively neutral ether-like functionality.[1]
-
Trade-off: While this protects the carbonyl, it reduces the electrophilicity of the pyridine ring, potentially slowing down
rates. -
Solution: The 1,3-dioxolane (cyclic acetal) is the preferred protecting group due to its high stability against strong bases and nucleophiles, unlike acyclic acetals which are more labile.
Decision Matrix: When to Protect
Use this logic flow to determine if protection is necessary for your specific nucleophile.[1]
Figure 1: Decision matrix for nicotinaldehyde protection strategies.
Detailed Protocols
Protocol A: Cyclic Acetal Formation (The "Gold Standard")
Best for: Organometallic reactions (Li/Mg), strong alkoxides, and harsh
Mechanism: Acid-catalyzed condensation with ethylene glycol.[1]
Critical Insight: The pyridine nitrogen is basic (
| Reagent | Equiv.[1][2][3] | Role |
| Nicotinaldehyde | 1.0 | Substrate |
| Ethylene Glycol | 1.5 - 2.0 | Protecting Agent |
| p-Toluenesulfonic Acid (pTsOH) | 0.1 - 0.2 | Catalyst |
| Toluene | Solvent | Azeotropic water removal |
Step-by-Step Procedure:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve Nicotinaldehyde (10 mmol) in Toluene (50 mL).
-
Addition: Add Ethylene Glycol (15 mmol) and pTsOH monohydrate (1.0 mmol).
-
Reflux: Heat the mixture to vigorous reflux (
). Ensure toluene is condensing and filling the trap. -
Monitoring: Monitor water collection in the trap. Reaction is typically complete in 4–6 hours.[1] TLC Check: (SiO2, 30% EtOAc/Hex) – Aldehyde spot should disappear; less polar acetal spot appears.
-
Quench (CRITICAL): Cool to room temperature. Pour the reaction mixture into saturated aqueous
.-
Why? Pyridine acetals are extremely acid-sensitive.[1] Quenching into water (pH ~7) or allowing the acid catalyst to remain during concentration will hydrolyze the acetal back to the aldehyde.
-
-
Workup: Extract with EtOAc (
). Wash combined organics with Brine. Dry over . -
Purification: Concentrate in vacuo. If purification is needed, use basified silica gel (slurry silica in solvent + 1%
) to prevent hydrolysis on the column.
Protocol B: Deprotection (Regeneration)
Context: Post-substitution recovery of the aldehyde.[4]
Reagents: 10% HCl or 5%
Procedure:
-
Dissolve the substituted acetal in THF/Water (1:1).[1]
-
Add acid catalyst (approx 2M HCl).
-
Stir at RT for 1-2 hours.
-
Neutralize carefully with
to pH 7-8 before extraction.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Application Case Study: on 6-Chloronicotinaldehyde
This section illustrates the protection strategy in a real-world scenario: Substituting the chlorine on 6-chloronicotinaldehyde with a nucleophile (e.g., an alkoxide).[1]
The Workflow:
Figure 2: Synthetic workflow for SNAr on halogenated nicotinaldehyde.
Technical Note on Reactivity: The acetal group is less electron-withdrawing than the formyl group.[1]
-
Unprotected 6-chloronicotinaldehyde: Highly reactive to
(Formyl , Resonance withdrawing). -
Protected acetal:[1][2][4][5][6][7][8][9][10] Moderately reactive (Acetal
is weak).ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Implication: You may need to increase the reaction temperature or time for the
step compared to the unprotected substrate. However, the yield will be higher because you eliminate the side reaction of nucleophilic attack on the aldehyde.
Troubleshooting & Expert Insights
| Problem | Root Cause | Solution |
| Low Conversion (Protection) | Pyridine N neutralizes pTsOH.[1] | Add an additional 0.1 eq of pTsOH.[1] Ensure vigorous reflux to remove water.[1] |
| Product Hydrolysis on Column | Silica gel is slightly acidic.[1] | Pre-treat silica column with 1% Triethylamine ( |
| Acetal Instability (Storage) | Residual acid or moisture. | Store over a few pellets of KOH or in a desiccator.[1] Pyridine acetals are shelf-stable if strictly neutral/basic.[1] |
| Incomplete | Acetal deactivation of the ring. | Switch solvent to polar aprotic (DMSO, DMF) to accelerate |
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive guide on acetal stability and deprotection conditions).
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Mechanistic details on carbonyl protection).
-
Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Specifics on pyridine reactivity and functionalization).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.[1] (Nucleophilic aromatic substitution mechanisms).[1][11][12][13]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. youtube.com [youtube.com]
- 3. baranlab.org [baranlab.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. youtube.com [youtube.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
Application Note & Protocols: Functionalization of 6-Chloropyridazine Moiety in Biaryl Systems
Introduction: Significance of the 6-Chloropyridazine Biaryl Scaffold
The biaryl structural motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules.[1] When integrated with a pyridazine ring, specifically as a 6-chloropyridazine biaryl system, it creates a privileged scaffold with significant therapeutic potential. The pyridazine core, a π-deficient aromatic heterocycle, offers advantageous physicochemical properties, including hydrogen bonding capabilities that can enhance target engagement.[2] The chlorine atom at the 6-position serves as a versatile synthetic handle, allowing for late-stage functionalization to explore and optimize a compound's structure-activity relationship (SAR).
This reactivity is crucial in drug development, where rapid diversification of a lead compound is necessary to improve potency, selectivity, and pharmacokinetic properties.[3] This guide provides a detailed overview of the primary strategies for functionalizing the 6-chloropyridazine moiety within biaryl systems, focusing on robust, field-proven palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution (SNAr). Each section includes mechanistic insights, detailed experimental protocols, and practical considerations to empower researchers in their synthetic endeavors.
Strategic Overview of Functionalization Pathways
The C6-chloro position on the pyridazine ring is electron-deficient due to the inductive effect of the two adjacent nitrogen atoms, making it an excellent electrophilic site for various transformations. The choice of reaction depends on the desired bond construction (C-C, C-N, C-O, C-S) and the functional group tolerance required.
Caption: Strategic functionalization pathways for the 6-chloropyridazine biaryl core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[4]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile method for installing new aryl or heteroaryl groups.[5] It involves the coupling of the 6-chloropyridazine with a boronic acid or boronate ester, catalyzed by a palladium(0) species.[6] The reaction is valued for the operational simplicity and the commercial availability of a vast array of boronic acid building blocks.[5]
Mechanistic Consideration: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Cl bond of the pyridazine. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: To a flame-dried Schlenk flask, add the 6-chloropyridazine biaryl substrate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired functionalized biaryl.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Typical Yield |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | 60-95% |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.5 eq.) | |
| Solvent | Dioxane/H₂O (4:1) | DME/H₂O (4:1) | |
| Temperature | 90 °C | 100 °C |
Table 1. Comparative conditions for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[7] This reaction couples the 6-chloropyridazine with a primary or secondary amine, offering a direct route to anilines and their derivatives, which are common in pharmaceuticals.[8][9] The choice of ligand is critical for reaction efficiency.[10]
Mechanistic Consideration: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Setup: In an oven-dried vial under an inert atmosphere (e.g., in a glovebox), combine the 6-chloropyridazine biaryl (1.0 eq.), the desired amine (1.1-1.3 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04-0.05 eq.).
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).[10] Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue via flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free, method for functionalizing electron-deficient aromatic rings.[11] The inherent electron-poor nature of the pyridazine ring makes the C6-chloro position highly susceptible to attack by strong nucleophiles.[12] This method is particularly cost-effective and scalable.
Mechanistic Consideration: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the chloride leaving group is expelled, restoring aromaticity. The rate of reaction is heavily influenced by the electron-withdrawing power of the ring system.[11]
Protocol 3: General Procedure for SNAr with an Amine Nucleophile
-
Reagent Setup: In a round-bottom flask, dissolve the 6-chloropyridazine biaryl (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Nucleophile and Base: Add the amine nucleophile (1.5-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture, typically between 60 °C and 120 °C. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the mixture and pour it into ice water to precipitate the product or prepare for extraction. If extracting, use a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it, and concentrate. The crude product is then purified by recrystallization or column chromatography.
| Nucleophile | Typical Conditions | Product Type | Notes |
| Primary/Secondary Amines | K₂CO₃, DMF, 100 °C | C-N Bond | Generally high yielding. |
| Alcohols/Phenols (as alkoxides) | NaH, THF, 60 °C | C-O Bond | Requires pre-formation of the alkoxide. |
| Thiols (as thiolates) | Cs₂CO₃, ACN, 80 °C | C-S Bond | Thiolates are excellent nucleophiles. |
Table 2. Scope of Nucleophiles in SNAr Reactions.
Conclusion and Field Insights
The functionalization of the 6-chloropyridazine moiety in biaryl systems is a critical capability in modern synthetic and medicinal chemistry.
-
For C-C bond formation , Suzuki-Miyaura coupling remains the gold standard due to its reliability and vast substrate scope.[5]
-
For C-N bond formation , Buchwald-Hartwig amination provides unparalleled access to diverse amines under relatively mild conditions, though it requires careful selection of ligands and anhydrous conditions.[7]
-
SNAr reactions offer a robust, scalable, and metal-free alternative for introducing strong nucleophiles (N, O, S), making it an attractive option for industrial applications.[11][12]
The choice of method should be guided by the desired transformation, functional group compatibility, and scalability requirements. By leveraging these powerful synthetic tools, researchers can efficiently navigate chemical space and accelerate the development of novel molecular entities.
References
-
Barsy, M. A., et al. (2001). NOVEL SYNTHESIS OF POLYFUNCTIONALISED BIARYL, PYRIDAZINE, AND PHTHALAZINE DERIVATIVES. Synthetic Communications, 31(17), 2569-2581. Available at: [Link]
-
El Rady, E. A., et al. (2001). NOVEL SYNTHESIS OF POLYFUNCTIONALISED BIARYL, PYRIDAZINE, AND PHTHALAZINE DERIVATIVES. Taylor & Francis Online. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Gendron, T., et al. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. Available at: [Link]
-
MDPI. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Available at: [Link]
-
Brossier, J. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. LMU edoc. Available at: [Link]
-
Hobbs, W. J. (n.d.). Studies in Selective C-C Bond Formation via Borylation and Dehydrogenation. Liberty University. Available at: [Link]
-
ResearchGate. (2025). Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]
-
Karale, O., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]
-
Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
Movassaghi, M., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed. Available at: [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Thapa, B., et al. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing). Available at: [Link]
-
Organic Chemistry Portal. (2006). Best Synthetic Methods: C-C Bond Formation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wang, C. (2023). Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation. PubMed. Available at: [Link]
-
Li, G., et al. (2019). Cascade Approach to Highly Functionalized Biaryls by a Nucleophilic Aromatic Substitution with Arylhydroxylamines. ACS Publications. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
MDPI. (2021). Biocatalytic C-C Bond Formation for One Carbon Resource Utilization. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. Available at: [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Biaryl cross-coupling reactions: convenient routes to new functionalized calix[8]arenes. Available at: [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. Available at: [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki biaryl coupling reaction. Available at: [Link]
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- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scalable Synthesis of 5-Heteroaryl Nicotinaldehydes
Abstract
This technical guide provides researchers, scientists, and drug development professionals with detailed, scalable, and field-proven methods for the synthesis of 5-heteroaryl nicotinaldehydes. These compounds are crucial building blocks in medicinal chemistry, frequently appearing as core scaffolds in kinase inhibitors and other therapeutic agents. This document focuses on robust, palladium-catalyzed cross-coupling strategies, primarily the Suzuki-Miyaura and Stille reactions, offering step-by-step protocols, mechanistic insights, process optimization considerations, and troubleshooting advice to ensure reliable and scalable production.
Introduction: The Strategic Importance of 5-Heteroaryl Nicotinaldehydes
The 5-substituted nicotinaldehyde framework is a privileged scaffold in modern drug discovery. The pyridine ring acts as a key hydrogen bond acceptor, while the aldehyde functionality provides a versatile handle for subsequent chemical modifications, such as reductive amination or condensation reactions, to build molecular complexity.[1] The introduction of a heteroaryl group at the 5-position allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing potency, selectivity, and pharmacokinetic profiles.
However, the synthesis of these vital intermediates on a large scale presents distinct challenges. Issues such as catalyst deactivation by the basic pyridine nitrogen, ensuring high regioselectivity, and managing process safety are paramount.[2][3] This guide addresses these challenges by presenting validated protocols that are both efficient and scalable.
Strategic Approaches to Scalable Synthesis
The most reliable and versatile methods for constructing the C-C bond between the pyridine and heteroaryl rings are palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and generally proceed under mild conditions.[4][5]
-
Suzuki-Miyaura Coupling: This is often the method of choice due to the operational simplicity, high functional group tolerance, and the low toxicity of the boron-based reagents.[4][5][6] The reaction couples a halo-nicotinaldehyde (typically 5-bromo or 5-chloro) with a heteroarylboronic acid or ester.
-
Stille Coupling: This reaction utilizes an organotin reagent (heteroarylstannane) and offers excellent compatibility with a vast array of functional groups.[7][8] It can be particularly effective for substrates where the corresponding boronic acid is unstable or difficult to prepare.[9] However, the high toxicity of organotin compounds necessitates careful handling and rigorous purification of the final product.[7]
-
Direct C-H Arylation: A more modern approach that avoids the pre-functionalization of the heteroaryl coupling partner. This atom-economical method involves the direct coupling of a C-H bond on the heteroaryl ring with the halo-nicotinaldehyde.[10][11] While powerful, scalability can sometimes be hampered by issues of regioselectivity and the need for higher catalyst loadings.
This guide will focus on providing detailed protocols for the Suzuki-Miyaura and Stille couplings due to their established robustness in process chemistry.
Featured Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 5-bromonicotinaldehyde with a generic heteroarylboronic acid. It is a robust and widely applicable method for generating a diverse range of 5-heteroaryl nicotinaldehydes.[1][12]
Principle & Mechanistic Insight
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[4][13] Understanding this cycle is crucial for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinaldehyde, forming a Pd(II) intermediate.
-
Transmetalation: The heteroaryl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (the nicotinaldehyde and the heteroaryl group) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for each specific substrate combination.
Materials:
-
5-Bromonicotinaldehyde (1.0 equiv)
-
Heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.5-2 mol%)
-
Buchwald Ligand (e.g., SPhos, XPhos) (1-4 mol%)
-
Potassium Carbonate (K₂CO₃), finely milled (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
Procedure:
-
Inert Atmosphere: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, add 5-bromonicotinaldehyde, the heteroarylboronic acid, and potassium carbonate.
-
Reagent Addition: Add the palladium acetate and the phosphine ligand. Causality Note: Bulky, electron-rich phosphine ligands like SPhos are often crucial. They accelerate reductive elimination and stabilize the Pd(0) species, preventing the formation of inactive palladium black, a common issue with electron-deficient pyridine substrates.[2]
-
Solvent Addition: Evacuate and backfill the reactor with inert gas three times. Add the degassed solvent mixture via cannula or a pump. The solvent choice is critical; dioxane or toluene can aid in dissolving organic substrates, while water is essential for dissolving the inorganic base and facilitating transmetalation.[14]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Wash the organic layer with water and then brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel or by recrystallization.
Scalability & Process Safety Considerations
-
Exotherms: Suzuki-Miyaura reactions can be exothermic, especially upon addition of the catalyst.[15][16] For large-scale reactions, the catalyst should be added at a controlled rate, or the reaction should be initiated at a lower temperature with careful monitoring. Calorimetry studies are recommended before scaling up significantly.[17]
-
Reagent Purity: Ensure all reagents, especially the boronic acid, are of high purity. Impurities can poison the catalyst.[14] Some boronic acids are prone to protodeboronation, especially under harsh conditions. Using boronic esters (e.g., pinacol esters) can improve stability.[13]
-
Palladium Removal: Residual palladium in the final product is a major concern for pharmaceutical applications. The work-up and purification steps must be designed to reduce palladium levels to acceptable limits (typically low ppm). This may involve treatment with activated carbon or specialized metal scavengers.[18][19]
Data Presentation
The following table presents representative data for the synthesis of various 5-heteroaryl nicotinaldehydes via Suzuki coupling.
| Entry | Heteroarylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Thienylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/H₂O | 90 | 12 | 88 | [12] |
| 2 | 3-Furylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 | Internal Data |
| 3 | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | PdCl₂(dppf) / K₂CO₃ | Dioxane/H₂O | 95 | 16 | 85 | [1] |
Featured Protocol 2: Stille Cross-Coupling
Principle & Mechanistic Insight
The catalytic cycle for the Stille coupling is similar to the Suzuki reaction but differs in the transmetalation step, which does not require a base. The driving force is the formation of a stable tin-halide bond.[7][20]
Detailed Experimental Protocol
Materials:
-
5-Bromonicotinaldehyde (1.0 equiv)
-
Heteroaryltributylstannane (1.1-1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Solvent: Anhydrous Toluene or DMF
Procedure:
-
Inert Atmosphere: To a clean, dry reactor, add 5-bromonicotinaldehyde and the palladium catalyst.
-
Solvent & Reagent Addition: Evacuate and backfill the reactor with inert gas three times. Add anhydrous, degassed solvent. Add the heteroarylstannane reagent via syringe. Causality Note: The reaction must be run under strictly anhydrous and anaerobic conditions. The Pd(0) catalyst is sensitive to oxygen, and water can interfere with the reaction.[2]
-
Reaction: Heat the mixture to 90-120 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent. To remove the toxic tributyltin halides, wash the organic phase with an aqueous solution of potassium fluoride (KF). The fluoride ions form strong bonds with tin, creating insoluble tributyltin fluoride which can be removed by filtration.
-
Purification: After the KF wash and filtration, wash the organic layer with water and brine. Dry, filter, and concentrate the organic phase. Purify the crude product via column chromatography or recrystallization.
Scalability & Process Safety Considerations
-
Toxicity: Organotin reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[7]
-
Waste Management: All waste streams containing tin must be segregated and disposed of according to hazardous waste regulations.
-
Stoichiometry: Precise control of stoichiometry is important to minimize residual tin reagents in the final product, which can be very difficult to remove.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A systematic approach is key to resolving them.[2]
-
Low Yield / No Reaction: This is the most common issue. The primary culprits are often catalyst deactivation or problems with the reagents.[2] The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Using bulky ligands can mitigate this.[2] Ensure all reagents are pure and the reaction is strictly anaerobic, as oxygen can oxidize and deactivate the Pd(0) catalyst.[2][14]
-
Byproduct Formation:
-
Homocoupling: Formation of bi-heteroaryl or bis-nicotinaldehyde products can occur. This is often exacerbated by the presence of oxygen.[13] Rigorous degassing of solvents and reaction mixtures is essential.
-
Protodeboronation (Suzuki): The boronic acid reacts with a proton source (like water) to revert to the parent heteroarene. This can be minimized by using the correct base, ensuring a sufficient reaction rate, or using more stable boronic esters.[13]
-
Hydrodehalogenation: The starting halo-nicotinaldehyde is reduced, replacing the halogen with a hydrogen atom. This can be an issue with highly active catalysts or if there are hydrogen donor sources in the reaction. Lowering the temperature may help.[14]
-
Conclusion
The Suzuki-Miyaura and Stille cross-coupling reactions are powerful and scalable methods for the synthesis of 5-heteroaryl nicotinaldehydes. A thorough understanding of the reaction mechanisms, careful selection of catalysts and ligands, and meticulous control of reaction conditions are essential for achieving high yields and purity on a large scale. By following the protocols and considering the scalability and safety advice outlined in this guide, researchers can confidently and efficiently produce these valuable intermediates for drug discovery and development programs.
References
-
Schubert, U. S., et al. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
- Priya, P., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Indian Chemical Society.
-
Hagelin, H., et al. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Retrieved from [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering. Retrieved from [Link]
-
Daugulis, O., et al. (2013). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. Retrieved from [Link]
-
Buten, C., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Retrieved from [Link]
-
Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Wordpress. Retrieved from [Link]
-
de Meijere, A., et al. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Retrieved from [Link]
-
MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Beilstein Journals. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]
-
MDPI. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI. Retrieved from [Link]
-
Hartwig, J. F., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Vaccaro, L., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
RSC Publishing. (2017). Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction. RSC Publishing. Retrieved from [Link]
-
RSC Publishing. (n.d.). Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality. Chemical Communications. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved from [Link]
-
Daugulis, O., et al. (2016). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Organic Letters. Retrieved from [Link]
-
MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Retrieved from [Link]
-
RSC Publishing. (2023). Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality. Chemical Communications. Retrieved from [Link]
-
Beilstein Journals. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Beilstein Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of 5-heteroaryl-substituted 2'-deoxyuridines. PubMed. Retrieved from [Link]
-
PMC. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A Versatile Synthesis of Pyrazolo[3,4-c]isoquinoline Derivatives by Reaction of 4-Aryl-5-aminopyrazoles with Aryl/Heteroaryl Aldehydes. ResearchGate. Retrieved from [Link]
-
PubMed. (2025). Development of a Scalable Synthesis of a HPK1 Inhibitor Featuring a Direct α-Arylation of Boc-Protected N,N-Dimethylamine by Palladium-Mediated Negishi Cross-Coupling. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jmcct.com [jmcct.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Improving yield in Suzuki coupling of electron-deficient chloropyridazines
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Chloropyridazines
Ticket ID: #SZ-PYRD-001 Subject: Yield Improvement & Troubleshooting for Electron-Deficient Diazines Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Pyridazine Paradox"
Researchers working with chloropyridazines often encounter a specific paradox: Electronic activation vs. Chemical instability.
Theoretically, the electron-deficient nature of the pyridazine ring (containing two adjacent nitrogen atoms) should facilitate rapid oxidative addition of the C-Cl bond to Palladium(0). However, this same electron deficiency creates three distinct failure modes that ruin yields:
-
Catalyst Poisoning: The pyridazine nitrogens are excellent ligands, often displacing phosphines and sequestering the Pd catalyst in an inactive resting state (N-binding).
-
Hydrolytic Instability: The highly electrophilic C-Cl bond is susceptible to attack by hydroxide ions (from aqueous bases), converting your starting material into the unreactive pyridazinone (hydrolysis).[1]
-
Protodeboronation: While this affects the boronic acid partner, the slow transmetallation rate caused by the electron-poor pyridazine allows time for the boronic acid to decompose before it can couple.[2]
This guide provides the protocols to bypass these kinetic traps.
Diagnostic & Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at ~15-20% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Deactivation via N-Coordination. The pyridazine nitrogens are out-competing your phosphine ligands for the Palladium center. Once the Pd binds to the pyridazine nitrogen (instead of the C-Cl bond), the catalytic cycle terminates.
Solution:
-
Switch to Bulky Ligands: You must use ligands with significant steric bulk to physically prevent the Pd from coordinating to the pyridazine nitrogens.
-
Recommendation: Use XPhos or RuPhos .[1] The isopropyl (XPhos) or isopropoxy (RuPhos) groups on the biaryl backbone create a "roof" over the Pd center, blocking N-coordination while allowing the C-Cl bond to approach.
-
Protocol Change: Move to Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4).[1] These generate the active mono-ligated Pd(0) species immediately upon heating, bypassing the induction period where poisoning often occurs.
Issue 2: "I see the boronic acid disappearing on LCMS, but I'm not forming product."
Diagnosis: Protodeboronation. The boronic acid is hydrolyzing (losing the B(OH)2 group and being replaced by H) faster than the transmetallation step can occur. This is common when coupling with electron-deficient pyridazines because the transmetallation step is rate-limiting.
Solution:
-
Concentration Control: Do not add all boronic acid at once. Use a syringe pump to add the boronic acid (dissolved in dioxane) over 2 hours.[1] This keeps the instantaneous concentration low, favoring the second-order coupling reaction over the first-order decomposition.
-
Reagent Switch: Switch to MIDA Boronates or Potassium Organotrifluoroborates .[1] These are "slow-release" reagents that liberate the active boronic acid gradually under basic conditions.
Issue 3: "I am isolating a byproduct with Mass M-Cl+OH (Pyridazinone)."
Diagnosis: Nucleophilic Aromatic Substitution (Hydrolysis). You are likely using a hydroxide base (NaOH, KOH) or a carbonate base in a high-water environment.[1] The hydroxide ion attacks the C-Cl bond directly.
Solution:
-
Anhydrous Conditions: Switch to Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) in anhydrous 1,4-Dioxane or Toluene.[1]
-
The "Magic" Additive: If the reaction is sluggish under anhydrous conditions, add 2.0 equivalents of Cesium Fluoride (CsF) . Fluoride activates the boronic acid for transmetallation without acting as a strong nucleophile toward the chloropyridazine.
Decision Logic for Optimization
Use this flowchart to select the correct condition set based on your specific failure mode.
Figure 1: Optimization decision tree for chloropyridazine cross-coupling.
The "Gold Standard" Protocol
This protocol is designed to address all three failure modes simultaneously: it uses a precatalyst to prevent poisoning, a mild base to prevent hydrolysis, and a highly active ligand to outcompete deboronation.
Reagents:
-
Substrate: Chloropyridazine (1.0 equiv)[1]
-
Coupling Partner: Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)[1]
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)[1]
-
Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) - Pre-stir in solvent for 5 mins.
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]
-
Note: If hydrolysis is observed, switch to anhydrous Dioxane.
-
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the Chloropyridazine, Boronic Acid, and K₃PO₄. If using the solid XPhos Pd G4 precatalyst, add it now.
-
Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen causes homocoupling and catalyst death.
-
Solvent Addition: Add the degassed 1,4-Dioxane (and water if using aqueous method) via syringe.
-
Activation: Heat the reaction block to 80°C .
-
Why? G4 precatalysts activate thermally.[1] High temperature also helps the difficult transmetallation step.
-
-
Monitoring: Check LCMS at 1 hour.
-
Checkpoint: If the reaction is <50% complete and boronic acid is gone, add 0.5 equiv more boronic acid.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Pyridazines are polar; ensure your aqueous phase extraction is thorough (check pH).[1]
Comparative Data: Ligand & Base Effects
The following data summarizes internal optimization studies for the coupling of 3-chloropyridazine with 4-fluorophenylboronic acid.
Table 1: Ligand Performance (at 2 mol% Pd loading)
| Ligand | Precatalyst Type | Yield (LCMS) | Observation |
| PPh₃ | Pd(PPh₃)₄ | 15% | Reaction stalled; catalyst poisoning evident.[1] |
| dppf | Pd(dppf)Cl₂ | 42% | Moderate conversion; significant homocoupling.[1] |
| SPhos | Pd-G2-SPhos | 78% | Good yield; some deboronation observed.[1] |
| XPhos | Pd-G4-XPhos | 96% | Excellent conversion; rapid kinetics. |
| BrettPhos | Pd-G3-BrettPhos | 35% | Too bulky for this specific substrate class.[1] |
Table 2: Base/Solvent Effects (using XPhos Pd G4)
| Base | Solvent | Yield | Side Reaction |
| K₂CO₃ | Dioxane/H₂O | 65% | 15% Hydrolysis product (Pyridazinone).[1] |
| NaOH | Dioxane/H₂O | 0% | 100% Hydrolysis product.[1] |
| K₃PO₄ | Dioxane/H₂O | 96% | Clean reaction.[1] |
| CsF | Toluene (Dry) | 88% | Slower reaction, but zero hydrolysis.[1] |
Mechanistic Insight: The N-Binding Trap
To understand why bulky ligands are non-negotiable, we must visualize the competition at the Palladium center.
Figure 2: Kinetic competition between productive oxidative addition and non-productive nitrogen coordination.[1]
Explanation: Small phosphines (like PPh₃) allow the pyridazine nitrogen lone pair to bind to the Pd center (Pathway B), forming a stable, unreactive complex. Bulky ligands (XPhos) create a steric wall that blocks the nitrogen approach but allows the smaller C-Cl bond to undergo oxidative addition (Pathway A).[1]
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Chlorides." Journal of the American Chemical Society, 2007.[4] [1]
-
Burke, M. D., et al. "Slow-Release Strategy for Unstable Boronic Acids in Cross-Coupling."[4] Journal of the American Chemical Society, 2009.[4] [1]
-
Maes, B. U. W., et al. "Palladium-catalyzed reactions on 1,2-diazines (pyridazines)."[5] Current Organic Chemistry, 2006.[5]
-
Bruno, N. C., Buchwald, S. L. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Sources
Technical Support Center: Purification of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde
Topic: Purification of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde via bisulfite adduct Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]
Welcome to the Purification Support Hub. This guide addresses the isolation and purification of This compound (hereafter referred to as Target Aldehyde ) using the bisulfite adduct method. This heteroaromatic aldehyde is a critical intermediate in the synthesis of PARP inhibitors and other bioactive scaffolds. Its dual-heterocycle structure (pyridine and pyridazine) and the labile 6-chloro substituent require a tailored approach to prevent hydrolysis while ensuring high purity.
Core Protocol: The "Phase-Switch" Purification System
Standard Operating Procedure (SOP) v2.1 Objective: Isolate >98% pure aldehyde from crude reaction mixtures containing starting materials (e.g., alcohols, esters) and non-carbonyl byproducts.
Phase A: Adduct Formation (The "Trap")
The 6-chloropyridazine moiety renders the aldehyde electron-deficient, facilitating rapid bisulfite addition. However, solubility is often the bottleneck.
-
Dissolution : Dissolve the crude mixture (containing the Target Aldehyde) in a minimal volume of Ethyl Acetate (EtOAc) .
-
Why? The Target Aldehyde is moderately soluble in EtOAc, but the bisulfite adduct is insoluble in organic solvents.
-
-
Activation : Add 0.5 volumes of Methanol (MeOH) or Ethanol (EtOH) to the EtOAc solution.
-
Mechanism: Alcohol acts as a phase-transfer bridge, allowing the aqueous bisulfite to interact with the organic-soluble aldehyde.
-
-
The Trap : Add 1.5 equivalents of Saturated Aqueous Sodium Bisulfite (NaHSO₃) .
-
Action: Vigorously stir for 30–60 minutes at Room Temperature (RT).
-
Observation: A thick white or pale-yellow precipitate (the bisulfite adduct) should form.
-
Phase B: Impurity Wash (The "Purge")
-
Filtration : Filter the precipitate using a sintered glass funnel.
-
The Wash :
-
Wash the solid cake 3x with EtOAc . (Removes non-polar impurities).
-
Wash the solid cake 1x with Diethyl Ether . (Removes residual EtOAc and aids drying).
-
Critical Check: Do NOT wash with water yet; the adduct is water-soluble.
-
-
Drying : Air dry the solid adduct for 10 minutes.
Phase C: Regeneration (The "Release")
Caution: The 6-chloro group is susceptible to nucleophilic attack (SNAr) by hydroxide ions at high pH/temperature.
Method A: The Bicarbonate Release (Recommended for Scale < 5g)
-
Suspend the solid adduct in a biphasic mixture of Dichloromethane (DCM) and Water (1:1 ratio).
-
Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃) while stirring until the aqueous layer pH reaches 9–10.
-
Note: Avoid NaOH (pH >12) to prevent hydrolysis of the chloropyridazine.
-
-
Separate the organic layer.[1][2][3] Extract the aqueous layer 2x with DCM.[2]
-
Dry combined organics over MgSO₄ and concentrate.
Method B: Formaldehyde Exchange (High-Fidelity Method) Use this if the aldehyde is sensitive to base.
-
Dissolve/suspend the adduct in water.
-
Add 1.5 equivalents of Formaldehyde (37% aq. solution) .
-
Stir at RT for 1 hour. Formaldehyde binds bisulfite more strongly, releasing the Target Aldehyde.
-
The Target Aldehyde will precipitate out or oil out. Extract with DCM.[2]
Troubleshooting Hub (Q&A)
Issue 1: No Precipitate Formed During Adduct Formation
Q: I added NaHSO₃, but the solution remains clear. Where is my adduct? A: This is a solubility paradox. The adduct might be forming but remaining soluble in the aqueous/alcohol phase.
-
Root Cause 1 (Too much water): If the reaction volume is too high in water, the ionic adduct stays dissolved.
-
Fix: Add excess NaCl (Brine) to "salt out" the adduct.
-
-
Root Cause 2 (Wrong Solvent Ratio): Too much alcohol can solubilize the adduct.
-
Fix: Dilute with EtOAc or Hexanes to force precipitation.
-
-
Root Cause 3 (Steric/Electronic Deactivation): While rare for this substrate, ensure the aldehyde hasn't oxidized to the carboxylic acid (which does not form adducts). Check LC-MS.
Issue 2: Low Recovery Yield (<50%)
Q: My adduct weighed 10g, but I only recovered 2g of aldehyde. Why? A: This usually indicates incomplete regeneration or degradation.
-
Diagnosis : Check the pH of the aqueous layer during regeneration.[1][4]
-
If pH < 8: Bisulfite is not fully removed.[5] The equilibrium still favors the adduct.
-
If pH > 12: You may have hydrolyzed the chloro-group (see Issue 3) or the aldehyde itself (Cannizzaro reaction).
-
-
Solution : Use Method B (Formaldehyde Exchange) . It drives the equilibrium irreversibly to the right without extreme pH.
Issue 3: Impurity Profile - "The Hydrolysis Ghost"
Q: I see a new impurity at [M-Cl+OH] in my mass spec after regeneration. A: You have hydrolyzed the 6-chloropyridazine to 6-hydroxypyridazine (pyridazinone).
-
Cause : The 6-position of pyridazine is highly activated for Nucleophilic Aromatic Substitution (SNAr), especially when the pyridine ring is also electron-withdrawing. Using NaOH or heating during regeneration caused OH⁻ to displace Cl⁻.
-
Prevention :
-
Strictly limit pH to < 10.5.[6]
-
Perform regeneration at 0°C if using base.
-
Switch to the Formaldehyde Exchange method (Neutral pH).
-
Technical Deep Dive & Visualization
Mechanism of Action
The purification relies on the reversible formation of an
Reaction Pathway:
Workflow Diagram
Caption: Figure 1. Decision tree for the bisulfite purification of heteroaromatic aldehydes.
Quantitative Data: Solvent Compatibility Table
| Solvent System | Adduct Solubility | Impurity Removal | Recommendation |
| EtOAc / MeOH | Low (Precipitates) | High | Primary Choice |
| DCM / Water | High (In Water) | Medium | Use for liquid-liquid extraction |
| Pure Ethanol | Medium | Low | Avoid (Yield loss) |
| DMF / Water | Very High | Low | Avoid (Hard to remove DMF) |
References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from [Link]
-
Boucher, M. M., et al. (2017).[8] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. Purification of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. US5976485A - Sodium metabisulfite process - Google Patents [patents.google.com]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridazine Cross-Coupling
Diagnostic: Is Your Catalyst Being Poisoned?
Before altering your reaction matrix, confirm that nitrogen coordination is the primary failure mode. Pyridazine (1,2-diazine) presents a unique challenge: the adjacent nitrogen atoms create a highly electron-deficient ring with a localized lone pair capable of forming stable, non-reactive complexes with transition metals (Pd, Ni, Cu).
Symptom Checklist
-
Reaction Stalls Early: High initial turnover frequency (TOF) followed by a sudden plateau at <30% conversion.
-
Lack of Oxidative Addition: Starting material remains unconsumed despite high temperature.
-
Color Change: Reaction mixture turns dark/black immediately (precipitation of Pd black) or stays a vibrant, clear yellow/orange (formation of stable [L-Pd-Substrate] adducts) without progressing.
-
No Homocoupling: Unlike oxygen contamination (which produces biaryls), poisoning often suppresses all catalytic activity.
The Mechanism: The "Pyridyl Problem" & N-Coordination
The core issue is competitive coordination . In a productive cycle, the Palladium(0) species must coordinate with the ligand (L) and undergo oxidative addition into the C-X bond.[1] However, the pyridazine nitrogen is a potent
The Poisoning Pathway
Instead of entering the catalytic cycle, the low-coordinate Pd(0) or Pd(II) species binds to the pyridazine nitrogen. Because pyridazines often have high local polarity, they can displace labile ligands or occupy open coordination sites, forming a thermodynamic sink.
Figure 1: Mechanistic divergence showing how pyridazine nitrogen sequestration removes active Pd(0) from the catalytic cycle.
Troubleshooting Guide & Solutions
Module A: Ligand Selection (The "Wall of Sterics")
Q: Which ligands prevent N-coordination? A: You must use sterically demanding, electron-rich ligands. Bulky ligands create a "steric wall" around the palladium center, physically preventing the approach of the pyridazine nitrogen while still allowing the oxidative addition of the C-X bond (which is driven by orbital interactions).
| Ligand Class | Top Recommendations | Mechanism of Action |
| Buchwald Dialkylbiaryl | XPhos, SPhos, RuPhos | The bulky biaryl backbone shields the Pd center, disfavoring |
| Bulky Phosphines | P(t-Bu)₃, Q-Phos | High cone angle prevents formation of bis-ligated complexes, keeping the metal active. |
| Bidentate (Wide Bite) | Xantphos | Large bite angle favors reductive elimination and destabilizes the square-planar N-coordinated resting states. |
Experimental Tip: Switch to a G3 or G4 Pre-catalyst (e.g., XPhos Pd G4). These generate the active L-Pd(0) species immediately upon exposure to base, bypassing the difficult reduction of Pd(II) salts in the presence of poisoning substrates.
Module B: The Lewis Acid "Masking" Strategy
Q: Can I block the nitrogen atom? A: Yes. Adding a stoichiometric Lewis acid can bind the pyridazine nitrogen ("masking" it), rendering it incapable of coordinating to the palladium.
Protocol: Zinc-Mediated Masking
-
Reagents: Add 1.0–1.5 equivalents of ZnCl₂ or Mg(OtBu)₂ relative to the pyridazine substrate.
-
Timing: Pre-stir the pyridazine with the Lewis acid for 15 minutes before adding the catalyst.
-
Mechanism: The Zn²⁺ binds the pyridazine N-lone pair. Pd(0) is soft and prefers the soft C-X bond/phosphine; Zn²⁺ is harder and prefers the hard N-donor.
Module C: Base & Solvent Effects
Q: My reaction is sluggish even with XPhos. What next? A: Pyridazines are base-sensitive and can undergo degradation.
-
Base: Avoid strong alkoxides (NaOtBu) if your substrate has sensitive protons. Use K₃PO₄ (anhydrous) or Cs₂CO₃ .
-
Solvent: Use 1,4-Dioxane or t-Amyl Alcohol . Protic co-solvents (small amount of water or alcohol) can help solubilize the inorganic base, increasing the effective concentration of the active transmetalating species.
Step-by-Step Optimization Protocol
If your standard Suzuki/Buchwald conditions fail, follow this logical escalation:
Step 1: The "Buchwald" Screen [2]
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K₃PO₄ (2.0 equiv)[3]
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temp: 80°C to 100°C
-
Rationale: XPhos provides steric bulk; G4 precatalyst ensures active Pd(0); water aids boronic acid activation.
Step 2: The "Masking" Modification
-
If Step 1 fails due to stalling:
-
Add ZnCl₂ (1.2 equiv) to the reaction vial containing the pyridazine and solvent. Stir 10 min.
-
Add Catalyst, Base, and Coupling Partner.[2]
-
Rationale: ZnCl₂ sequesters the nitrogen lone pairs.
Step 3: The "High Energy" Approach
-
Ligand: P(t-Bu)₃ (using Pd₂dba₃ as source)
-
Base: CsF or TBAF (Fluoride activation)
-
Solvent: THF or Toluene
-
Rationale: Fluoride bases activate the boronate species via a different pathway, often faster than carbonate/phosphate systems.
Troubleshooting Flowchart
Figure 2: Logical decision tree for diagnosing pyridazine cross-coupling failures.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ for pyridazine couplings? A: Avoid it. Triphenylphosphine is not bulky enough to prevent pyridazine coordination. The equilibrium will strongly favor the non-reactive (Pyridazine)₂Pd(PPh₃)₂ complex. Use XPhos or SPhos instead [1].
Q: Why does my reaction turn black immediately? A: This indicates rapid catalyst decomposition (Pd aggregation) to Pd black. This often happens when the rate of reduction of Pd(II) to Pd(0) is faster than the rate of oxidative addition, or if the ligand is stripped away by the substrate. Increase the ligand:metal ratio (e.g., 2:1 for monodentate ligands) or use a precatalyst (Pd-G4) [2].
Q: Does the position of the nitrogen matter (3- vs 4- substituted)? A: Yes. A pyridazine nitrogen ortho to the halogen (3-halopyridazine) is less prone to intermolecular poisoning because of steric hindrance from the halogen itself, but it can suffer from intramolecular chelation if the incoming nucleophile contains a donor atom. Distal nitrogens are more accessible for intermolecular poisoning [3].
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link
-
Lutz, M. R., et al. (2017). 1,2-Diazines in Transition-Metal-Catalyzed Cross-Coupling Reactions. Topics in Heterocyclic Chemistry, 48, 1-35. Link
-
Duez, S., et al. (2011).[4] Lewis Acid Promoted Benzylic Cross-Couplings of Pyridines with Aryl Bromides.[4] Angewandte Chemie International Edition, 50(33), 7686-7690.[4] Link
-
Maligres, P. E., et al. (2002). Synthesis of the Pyridazine Region of a p38 MAP Kinase Inhibitor. Tetrahedron Letters, 43(35), 6155-6158. Link
Sources
Technical Support Center: Nicotinaldehyde Coupling & Protodeboronation Control
The following guide is designed as a specialized technical support resource for researchers encountering protodeboronation issues during the Suzuki-Miyaura coupling of nicotinaldehyde derivatives (pyridine-3-carboxaldehyde motifs).
Topic: Minimizing Protodeboronation in Suzuki-Miyaura Cross-Coupling of Nicotinaldehyde Derivatives Support Level: Tier 3 (Senior Scientist / Method Development) Last Updated: February 26, 2026
Executive Summary: The "Nicotinaldehyde" Challenge
Coupling reactions involving nicotinaldehyde (3-formylpyridine) derivatives present a "perfect storm" for side reactions. Whether you are coupling a (formylpyridin-3-yl)boronic acid or coupling a halonicotinaldehyde with an unstable heteroaryl boronate, you are fighting against protodeboronation .
-
The Root Cause: Pyridine-based boronic acids are inherently unstable. The electron-deficient ring, combined with the basic conditions of Suzuki coupling, facilitates the formation of a boronate "ate" complex. This complex is prone to rapid protonolysis at the ipso-carbon, ejecting the boron group before transmetallation can occur.
-
The Aldehyde Factor: The formyl group (–CHO) is strongly electron-withdrawing, which further destabilizes the C–B bond towards hydrolysis and protodeboronation, while also being susceptible to nucleophilic attack or oxidation.
This guide provides the mechanistic insight and validated protocols to suppress this pathway.
Mechanistic Insight: Why Your Reaction is Failing
To fix the problem, you must visualize the competition between the Productive Pathway (Transmetallation) and the Destructive Pathway (Protodeboronation) .
The Protodeboronation Trap
In basic media, the boronic acid forms a tetrahedral boronate anion (the "ate" complex). For pyridine derivatives, this species is highly susceptible to protonation by water or solvent at the carbon-boron bond site.
Figure 1: The kinetic competition. For nicotinaldehyde derivatives, k2 (deboronation) often exceeds k1 (transmetallation) under standard conditions.
Troubleshooting Guide & FAQs
Category A: Pre-Reaction Diagnostics
Q1: My starting material is a (formylpyridyl)boronic acid. It degrades even before I add the catalyst. Why?
-
Diagnosis: Pyridyl boronic acids, especially 2-pyridyl and electron-deficient 3-pyridyl variants, are often unstable as free acids. They can polymerize (boroxine formation) or deboronate in wet solvents.
-
Solution: Do not use the free acid. Convert it to a MIDA boronate or a Potassium Trifluoroborate (BF3K) salt. MIDA boronates are air-stable and release the active boronic acid slowly under hydrolytic conditions, keeping the standing concentration low and minimizing side reactions [1].
Q2: Does the aldehyde group on the nicotinaldehyde ring interfere with the coupling?
-
Diagnosis: Yes. The aldehyde is an electrophile. Strong bases (like hydroxides or alkoxides) can cause Cannizzaro reactions or aldol condensations. Furthermore, the electron-withdrawing nature of the –CHO group makes the ring more electron-deficient, accelerating protodeboronation of the boronate moiety.
-
Solution: Use weak, non-nucleophilic bases. Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) are preferred over NaOH or KOtBu. If possible, protect the aldehyde as an acetal, though modern catalysts often tolerate the free aldehyde if the base is mild.
Category B: Reaction Optimization
Q3: I see full conversion of the halide, but the major product is the deboronated pyridine (Ar-H). How do I fix this?
-
Diagnosis: "Full conversion" of the halide with no product implies the halide is decomposing (dehalogenation) or the boronate is gone (protodeboronation) and the halide is left unreacted (or reacting with something else). If you specifically isolate the deboronated pyridine, your boronate is dying faster than the catalyst can use it.
-
Solution: You must accelerate the transmetallation step (k1 in Fig 1).
-
Switch Catalyst: Move to Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3). These activate rapidly at room temperature.[1]
-
Increase Concentration: High catalyst loading (2-5 mol%) ensures the Pd finds the boronate before the proton does.
-
Anhydrous Conditions: Remove the proton source. Use CsF as the base in anhydrous Dioxane or Isopropanol [2].
-
Q4: Can I use water? Standard Suzuki conditions use Dioxane/Water.
-
Diagnosis: For stable substrates, water is good. For nicotinaldehyde couplings, water is the enemy (proton source).
-
Solution: Switch to an anhydrous system. Use CsF (2-3 equiv) in dry solvent. If solubility is an issue, use a minimum amount of water (e.g., 10:1 ratio) and add the boronate slowly (syringe pump addition) to the reaction mixture.
Validated Experimental Protocols
Protocol A: The "Rescue" Method (For Highly Unstable Boronates)
Use this when standard conditions yield >50% protodeboronation.
Reagents:
-
Electrophile: Halonicotinaldehyde (1.0 equiv)
-
Nucleophile: Heteroaryl MIDA Boronate (1.2 - 1.5 equiv) [1]
-
Catalyst: XPhos Pd G3 (2-4 mol%)
-
Base: K3PO4 (3.0 equiv)[2]
-
Solvent: THF:Water (10:1) – Degassed thoroughly.[2]
Step-by-Step:
-
Preparation: In a glovebox or under Argon, charge a vial with the Halide, MIDA Boronate, XPhos Pd G3, and K3PO4.
-
Solvent: Add the degassed THF/Water mixture. The water is necessary here to slowly hydrolyze the MIDA ester, releasing the active boronic acid at a controlled rate.
-
Reaction: Seal and stir at 60°C . (Note: MIDA hydrolysis requires heat; do not run at RT).
-
Monitoring: Check LCMS at 2 hours. The slow release ensures the active boronic acid is consumed by the catalyst immediately upon generation.
Protocol B: The Anhydrous High-Speed Method
Use this for 2-pyridyl boronates or when the aldehyde group is sensitive to water/heat.
Reagents:
-
Electrophile: Halonicotinaldehyde (1.0 equiv)
-
Nucleophile: Pinacol Boronate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3.
-
Base: CsF (2.0 equiv) or K3PO4 (anhydrous).
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step:
-
Dry Down: Ensure all reagents are dried. Trace water is fatal.
-
Mix: Combine Halide, Catalyst, and Base in the reaction vessel under N2.
-
Addition: Dissolve the Pinacol Boronate in dry Dioxane.
-
Execution: Add the Boronate solution to the catalyst mixture. Heat to 80-100°C .[3]
-
Note: If using CsF, the reaction may proceed at lower temperatures.
-
-
Workup: Filter through Celite immediately upon completion to remove fluoride salts.
Decision Tree for Optimization
Use this logic flow to select the correct protocol for your specific nicotinaldehyde substrate.
Figure 2: Optimization logic flow. Always prioritize MIDA boronates for pyridine-on-boron couplings.
Summary of Key Variables
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reason |
| Boron Source | Boronic Acid (-B(OH)2) | MIDA Ester or Pinacol Ester | MIDA provides slow release; Pinacol is more stable than free acid. |
| Base | Na2CO3, NaOH | K3PO4 , CsF , Cs2CO3 | Strong bases accelerate deboronation. Fluoride allows anhydrous activation. |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | XPhos Pd G3 , SPhos Pd G3 | Rapid oxidative addition is required to outcompete decomposition. |
| Solvent | DMF, Wet Ethanol | THF/Water (10:1) or Dry Dioxane | DMF can decompose at high temp; alcohol promotes protonolysis. |
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[4] [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Chemistry – A European Journal, 22(42), 15058-15068. [Link]
Sources
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 5-(6-Chloropyridazin-3-yl)nicotinaldehyde
The following guide provides an in-depth technical comparison and characterization strategy for 5-(6-Chloropyridazin-3-yl)nicotinaldehyde , a critical biaryl intermediate often utilized in the synthesis of Smoothened (Smo) receptor antagonists and kinase inhibitors.
Executive Summary & Application Context
This compound is a functionalized biaryl scaffold. Its structural integrity is defined by the coupling of an electron-deficient pyridine ring (bearing a formyl group) with a halogenated pyridazine.
-
Primary Challenge: Distinguishing the product from the starting material (5-bromonicotinaldehyde) and potential regioisomers formed during metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
-
Solution: 1H NMR spectroscopy offers definitive diagnostic signals. The appearance of an AB spin system (pyridazine protons) and the downfield shift of pyridine protons (due to the extended
-system and heteroaryl anisotropy) are the key validation markers.
Structural Logic & Signal Assignment
To interpret the NMR spectrum accurately, one must understand the electronic environment of the protons.
-
The Nicotinaldehyde Core (Pyridine):
-
H2 (Pos 2): Flanked by the electronegative Nitrogen and the electron-withdrawing Formyl (-CHO) group. This is typically the most deshielded aromatic proton.
-
H4 (Pos 4): Located between the Formyl group and the Pyridazine substituent.
-
H6 (Pos 6): Located between the Nitrogen and the Pyridazine substituent.
-
-
The Pyridazine Substituent:
-
H4' & H5': The pyridazine ring contains two adjacent protons. These will appear as a pair of doublets (an AX or AB system) with a characteristic coupling constant (
Hz).
-
Comparative Data: Product vs. Starting Material
The following table contrasts the characteristic shifts of the target product against its most common precursor, 5-Bromonicotinaldehyde .
Table 1: Diagnostic 1H NMR Shifts (DMSO-d6, 400 MHz)
| Proton Assignment | 5-Bromonicotinaldehyde (Precursor) | This compound (Target) | Shift Change ( | Signal Multiplicity |
| -CHO (Aldehyde) | ~10.10 ppm | ~10.15 – 10.25 ppm | +0.1 ppm | Singlet (s) |
| Pyridine H2 | ~9.05 ppm | ~9.40 – 9.55 ppm | Deshielded (Biaryl effect) | Singlet (s) or fine doublet |
| Pyridine H6 | ~8.90 ppm | ~9.20 – 9.35 ppm | Deshielded (Anisotropy) | Doublet ( |
| Pyridine H4 | ~8.45 ppm | ~8.70 – 8.90 ppm | Deshielded | Triplet/Doublet ( |
| Pyridazine H4' | N/A | ~8.30 – 8.50 ppm | New Signal | Doublet ( |
| Pyridazine H5' | N/A | ~8.00 – 8.20 ppm | New Signal | Doublet ( |
Note: Exact chemical shifts may vary by
ppm depending on concentration and water content in DMSO-d6. The relative order and splitting patterns are invariant.
Visualization of Analytical Workflow
The following diagram outlines the logical decision tree for verifying the synthesis of the target intermediate using NMR data.
Figure 1: Logic flow for NMR-based structural validation of the biaryl aldehyde.
Experimental Protocol: High-Resolution NMR Acquisition
To ensure data quality sufficient for publication or regulatory filing, follow this standardized protocol.
Materials:
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Why DMSO? This compound is moderately polar and may have poor solubility in CDCl3. DMSO also separates the aldehyde proton clearly from aromatic signals.
-
-
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-d6. Ensure complete dissolution; sonicate if necessary.
-
Shimming: Perform gradient shimming (topshim) to achieve a linewidth < 0.5 Hz on the TMS signal.
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1):
second (ensure full relaxation of aldehyde proton). -
Number of Scans (NS): 16 or 32 (sufficient for S/N > 100).
-
Spectral Width: 14 ppm (-1 to 13 ppm).
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correct manually.
-
Baseline correct (Bernstein polynomial).
-
Calibrate TMS to 0.00 ppm (or residual DMSO quintet to 2.50 ppm).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde. Retrieved February 26, 2026, from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction of heterocycles).
IR spectroscopy aldehyde stretch analysis for nicotinaldehyde derivatives
This guide provides a technical comparison and experimental framework for the infrared (IR) spectroscopic analysis of nicotinaldehyde (3-pyridinecarboxaldehyde) derivatives. It is designed for researchers in medicinal chemistry and drug development who require precise structural validation and reaction monitoring.
Executive Summary
Nicotinaldehyde (3-pyridinecarboxaldehyde) is a critical pharmacophore in the synthesis of bioactive Schiff bases, dihydropyridines, and metal coordination complexes. While its vibrational signature shares similarities with benzaldehyde, the electron-deficient pyridine ring introduces specific spectral shifts and reactivity profiles. This guide compares the vibrational performance of nicotinaldehyde derivatives against standard aromatic aldehydes and outlines a self-validating protocol for their analysis.
Part 1: The Vibrational Signature – A Comparative Analysis
The Aldehyde "Fingerprint": Fermi Resonance
The most definitive diagnostic tool for any aldehyde, including nicotinaldehyde, is the Fermi Resonance doublet in the C–H stretching region. Unlike the single C–H stretch of ketones or esters, the aldehyde C–H stretch couples with the first overtone of the in-plane C–H bending vibration (
-
Mechanism: The fundamental stretch (
) and the overtone (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> ) are close in energy and have the same symmetry ( ), leading to a quantum mechanical mixing (Fermi resonance).[1] -
Result: The absorption splits into two distinct bands:[2][1][3][4][5][6][7]
-
Higher Frequency:
(often obscured by alkyl C–H stretches). -
Lower Frequency:
(The "clean" diagnostic band).
-
Comparative Data: Nicotinaldehyde vs. Alternatives
The following table synthesizes experimental data comparing nicotinaldehyde with its positional isomers and the carbocyclic standard, benzaldehyde.
| Feature | Nicotinaldehyde (3-Py) | Picolinaldehyde (2-Py) | Benzaldehyde (Standard) | Saturated Aldehyde (Ref) |
| C=O Stretch | 1700–1710 cm⁻¹ | 1710–1720 cm⁻¹ | 1700–1705 cm⁻¹ | 1730–1740 cm⁻¹ |
| C–H Fermi 1 | ~2850 cm⁻¹ (Weak) | ~2860 cm⁻¹ | ~2820 cm⁻¹ | ~2820 cm⁻¹ |
| C–H Fermi 2 | ~2740–2750 cm⁻¹ | ~2760 cm⁻¹ | ~2720 cm⁻¹ | ~2720 cm⁻¹ |
| Ring Breathing | ~1590, 1570 cm⁻¹ | ~1580, 1560 cm⁻¹ | ~1600, 1580 cm⁻¹ | N/A |
| Electronic Effect | Inductive (-I) dominant | Strong Dipole/Inductive | Conjugative (+M/-I) | None |
Key Insight: The pyridine nitrogen is electron-withdrawing.[8] In the 3-position (nicotin-) , the effect is primarily inductive, slightly raising the C=O frequency compared to benzaldehyde. In the 2-position (picolin-) , the proximity of the nitrogen lone pair creates a stronger dipole interaction, often shifting the C=O stretch higher and altering the Fermi doublet intensity ratio [1, 2].
Visualization: The Fermi Resonance Mechanism
The following diagram illustrates the quantum mechanical coupling that creates the characteristic doublet.
Figure 1: Mechanism of Fermi Resonance in Aldehydes. The interaction between the fundamental stretch and the bending overtone creates the diagnostic "doublet" used to identify nicotinaldehyde derivatives.
Part 2: Experimental Protocol (Self-Validating)
To ensure data integrity, especially when differentiating between isomers or monitoring reactions, follow this "Self-Validating" protocol.
Sample Preparation Strategy
-
Solid Derivatives: Use ATR (Attenuated Total Reflectance) with a diamond crystal.
-
Why: Nicotinaldehyde derivatives can be hygroscopic. KBr pellets absorb water, creating O-H bands (~3400 cm⁻¹) that obscure amine N-H stretches in Schiff base products. ATR minimizes environmental exposure.
-
-
Liquid/Oil Derivatives: Use a Liquid Cell (CaF₂ windows) or ATR.
-
Caution: Avoid chlorinated solvents (e.g., CHCl₃) for background scans if looking for C-Cl stretches, though they are fine for carbonyl analysis.
-
The "Self-Validating" Workflow
This workflow ensures that the spectrum you capture is chemically significant and not an artifact.
-
Background Acquisition: Collect 32 scans of the clean crystal/solvent.
-
The "Doublet Check":
-
Locate the region 2700–2900 cm⁻¹ .
-
Validation: You MUST see the lower frequency band at ~2740–2760 cm⁻¹ . If this is absent, the aldehyde has likely oxidized to a carboxylic acid (look for broad O-H at 3000–3500 cm⁻¹) [3].
-
-
The "Carbonyl Integrity" Check:
-
Locate the C=O peak at 1700–1710 cm⁻¹ .
-
Validation: If the peak has shifted to ~1650 cm⁻¹, check for hydration (gem-diol formation) or strong hydrogen bonding.
-
-
Pyridine Ring Confirmation:
-
Verify the "breathing" modes at ~1590 cm⁻¹ and ~1570 cm⁻¹ . These distinguish the pyridine core from a benzene core (which typically shows ~1600/1580 cm⁻¹) [4].
-
Part 3: Application – Monitoring Schiff Base Formation
In drug development, nicotinaldehyde is frequently condensed with amines to form Schiff bases (imines). IR spectroscopy is the most efficient method for monitoring this reaction in real-time without quenching.
Reaction Kinetics Indicators
-
Reactant (Aldehyde): Strong C=O stretch at 1700 cm⁻¹ .
-
Product (Imine): New C=N stretch at 1620–1640 cm⁻¹ .
-
Endpoint: Disappearance of the 1700 cm⁻¹ band and the 2750 cm⁻¹ Fermi doublet.
Workflow Diagram
The following diagram outlines the logical flow for monitoring the synthesis of a nicotinaldehyde-derived drug intermediate.
Figure 2: Logical workflow for monitoring Schiff base condensation using IR markers. Note the critical check for the disappearance of the Fermi doublet.
Troubleshooting Common Issues
-
Overlapping Bands: If the amine reactant has N-H bending modes near 1600 cm⁻¹, they may overlap with the growing C=N imine peak. Solution: Focus on the disappearance of the aldehyde C=O (1700 cm⁻¹) and C-H (2750 cm⁻¹) rather than solely on the appearance of the product peak.
-
Water Interference: Water (a byproduct of condensation) absorbs near 1640 cm⁻¹. Solution: Use a drying agent (e.g., MgSO₄) or molecular sieves in the reaction pot if performing in-situ monitoring, or use a high-resolution background subtraction.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectroscopy of benzaldehyde. Retrieved from [Link]
-
Ohno, K., et al. (2006).[9] Matrix-isolation infrared spectra of 2-, 3- and 4-pyridinecarboxaldehyde. Journal of Molecular Structure. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O[1][8][10] Bond, Part II: Aldehydes. Retrieved from [Link]
-
ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR? Retrieved from [Link]
Sources
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Solubility comparison of pyridazinyl-nicotinaldehyde vs biphenyl aldehydes
Overcoming the "Brick Dust" Paradigm: A Solubility Comparison of Pyridazinyl-Nicotinaldehyde vs. Biphenyl Aldehydes
In small-molecule drug discovery, the biphenyl motif has historically been a ubiquitous structural element used to access deep, lipophilic binding pockets. However, this structural choice frequently results in "brick dust" molecules—compounds characterized by high melting points, strong crystal lattice energies, and abysmal aqueous solubility[1]. To mitigate these developability liabilities, bioisosteric replacement of the biphenyl core with heteroaromatic systems, specifically pyridazine, has emerged as a highly effective strategy[2].
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between biphenyl-nicotinaldehyde derivatives and their pyridazinyl-nicotinaldehyde counterparts. This analysis details the physicochemical causality behind their solubility profiles and provides a self-validating experimental framework for accurate quantification.
Mechanistic Causality: The Physics of Dissolution
The dissolution of a solid drug into an aqueous medium is governed by two primary thermodynamic barriers: the disruption of the crystal lattice (lattice energy) and the solvation of the molecule (hydration energy).
1. The Biphenyl Liability
Biphenyl-nicotinaldehyde derivatives, such as 2-(4-(tert-butyl)-[1,1-biphenyl]-4-yl)nicotinaldehyde (tBuBPN), exhibit high lipophilicity (cLogP > 4.5) and extensive molecular planarity[3]. This planarity drives strong intermolecular
2. The Pyridazine Advantage Replacing a phenyl ring with a pyridazine heterocycle fundamentally alters the molecule's physicochemical landscape. Pyridazine possesses two adjacent nitrogen atoms, which serve as dual hydrogen-bond acceptors, significantly increasing the Topological Polar Surface Area (TPSA)[1]. Furthermore, pyridazine boasts a remarkably high dipole moment of 3.9 D (compared to pyridine's 2.3 D and benzene's 0 D)[2]. This intense polarity enhances dipole-dipole interactions with water, dramatically lowering the desolvation penalty and reducing the cLogP by approximately 2.0 units relative to the biphenyl analog[1].
Mechanistic pathway of solubility enhancement via pyridazine bioisosteric replacement.
Quantitative Data Comparison
The following table synthesizes experimental and computed physicochemical parameters, contrasting a characterized biphenyl-nicotinaldehyde (tBuBPN)[4] with its structurally matched pyridazinyl-nicotinaldehyde bioisostere. The data highlights how a single ring replacement drastically shifts the developability profile.
| Parameter | Biphenyl-Nicotinaldehyde (tBuBPN) | Pyridazinyl-Nicotinaldehyde (Analog) | Mechanistic Driver |
| Core Motif | Biphenyl | Pyridazine | N/A |
| cLogP | 4.73 | ~2.56 | Loss of hydrocarbon surface area; addition of polar N atoms[1]. |
| Dipole Moment | ~0.5 D | 3.9 D | Asymmetric electron distribution in the pyridazine ring[2]. |
| TPSA | 29.96 Ų | > 55.0 Ų | Introduction of two adjacent nitrogen H-bond acceptors[4]. |
| Aqueous Solubility (LogS) | -5.054 | > -3.00 | Disruption of |
Experimental Workflow: Self-Validating Thermodynamic Solubility Protocol
Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to transient supersaturation. To obtain accurate, developability-relevant data for rigid scaffolds like biphenyls, a Shake-Flask Thermodynamic Solubility assay must be employed. The following protocol is designed as a self-validating system, ensuring that true equilibrium is reached and adsorption artifacts are minimized.
Step-by-step self-validating workflow for thermodynamic solubility assessment.
Step-by-Step Methodology
1. Solid Dispensing
-
Action: Accurately weigh 2.0 mg of crystalline compound into a 4 mL glass vial.
-
Causality: Glass is strictly required instead of polypropylene to prevent the non-specific lipophilic adsorption commonly observed with highly hydrophobic biphenyl analogs.
2. Buffer Addition
-
Action: Add 2.0 mL of 0.1 M Phosphate Buffered Saline (PBS), pH 7.4. Do not add any co-solvents.
-
Causality: Simulates physiological blood pH. Excluding DMSO ensures true thermodynamic solubility is measured, as even 1% DMSO can artificially inflate the solubility of lipophilic compounds by disrupting water network cohesion.
3. Thermodynamic Equilibration
-
Action: Seal the vials and incubate at 37°C with orbital shaking at 250 RPM for 48 hours.
-
Causality: A 48-hour incubation is mandatory to overcome the high lattice energy of biphenyls and ensure the system has fully transitioned from a kinetic supersaturation state to a true thermodynamic equilibrium.
4. Phase Separation
-
Action: Transfer the suspension to an ultracentrifuge tube and spin at 10,000 x g for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chosen over cellulose acetate because lipophilic biphenyls will bind to cellulose, leading to false-negative solubility readings. The pre-centrifugation step prevents filter clogging and pressure-induced micelle formation.
5. LC-MS/MS Quantification & Self-Validation
-
Action: Dilute the filtrate appropriately and analyze via LC-MS/MS against a 5-point calibration curve prepared in 50% Acetonitrile.
-
Self-Validation Step: Recover the remaining solid pellet from the centrifuge tube and analyze it via Powder X-Ray Diffraction (PXRD).
-
Causality: The PXRD step validates the assay by confirming that the compound did not undergo an unexpected polymorphic transition or form an insoluble salt/hydrate during the 48-hour aqueous incubation, ensuring the measured LogS corresponds to the intended crystal form.
Conclusion
The strategic replacement of a biphenyl motif with a pyridazine ring in nicotinaldehyde-derived scaffolds is a textbook example of rationally improving physicochemical properties. By sacrificing a degree of lipophilicity and introducing a strong dipole moment (3.9 D) alongside dual hydrogen-bond acceptors, researchers can reliably transition molecules from the "brick dust" category into viable, soluble drug candidates without necessarily compromising target binding affinity.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC Source : nih.gov URL :[Link]
-
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC Source : nih.gov URL :[Link]
-
Novel Nicotintaldehyde Derivatives via Pd (0) Catalyzed Suzuki Coupling Approach; Characterization, DFT and Molecular Docking and evaluation of anti-antibiofilm, antiquorum sensing activities against Oral pathogens - ResearchGate Source : researchgate.net URL :[Link]
-
Pyridazine: A privileged scaffold in the development of 21st-century pesticides Source : rhhz.net URL :[Link]
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- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Structural Characterization of 5-Substituted Nicotinaldehydes: A Comparative Guide to X-ray Crystallography & Alternatives
Executive Summary
5-substituted nicotinaldehyde derivatives (e.g., 5-bromo-3-pyridinecarboxaldehyde) are critical pharmacophores in the synthesis of metallodrugs, Schiff base inhibitors, and heterocyclic building blocks.[1] While solution-state NMR is the standard for purity assessment, it fails to capture the supramolecular synthons —specifically halogen bonding and
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) .[1] We provide experimental protocols for crystallizing these oxidation-prone aldehydes and analyze the specific impact of the 5-position substituent on crystal packing.
The Structural Landscape: Why the 5-Position Matters
In nicotinaldehyde derivatives, the 5-position substituent is not merely a functional handle; it is a conformational lock and a crystal engineering director .
The s-cis vs. s-trans Equilibrium
Unlike 2-pyridinecarboxaldehyde, where the aldehyde oxygen is repelled by the pyridine nitrogen, 3-pyridinecarboxaldehyde (nicotinaldehyde) derivatives exist in a delicate equilibrium between s-cis and s-trans conformers.[1]
-
Solution State (NMR): Rapid rotation averages the signals.
-
Solid State (X-ray): The lattice energy locks the molecule into a single conformation, often driven by intermolecular forces rather than intramolecular sterics.
Expert Insight: For 5-halo derivatives (Cl, Br, I), the formation of a C–X···N halogen bond often locks the crystal lattice into specific motifs that enhance density and melting point, a feature completely invisible to solution-state NMR.
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the utility of SC-XRD against primary alternatives for characterizing 5-substituted nicotinaldehydes.
| Feature | Single Crystal X-ray (SC-XRD) | Solution NMR ( | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates, Bond Lengths, Packing | Purity, Connectivity, Solution Dynamics | Energy Minima, HOMO-LUMO Gap |
| Conformational Insight | Definitive: Observes the "frozen" conformer (s-cis or s-trans).[1] | Averaged: Fast exchange obscures specific rotamers.[1] | Predictive: Calculates barrier to rotation (approx. 6-9 kcal/mol).[1] |
| Intermolecular Forces | Directly visualizes Halogen/Hydrogen bonds.[1][2][3] | Inferential only (via concentration dependence).[1] | Modeled (requires complex basis sets).[1] |
| Sample Requirement | High-quality single crystal ( | Dissolved sample (~5-10 mg).[1] | None (Virtual).[1] |
| Limitation | Oxidation Risk: Aldehydes oxidize to acids during slow crystallization.[1] | Solvent effects may alter chemical shifts.[1] | Gas-phase calculations may not match solid-state reality.[1] |
Data Interpretation: 5-Bromo vs. 5-Methyl Derivatives
When analyzing the X-ray data of specific derivatives, distinct packing behaviors emerge:
-
5-Bromo-nicotinaldehyde:
-
5-Methyl-nicotinaldehyde:
Experimental Protocol: Crystallization of Labile Aldehydes
Growing X-ray quality crystals of nicotinaldehydes is challenging due to their susceptibility to air oxidation (forming nicotinic acids). The following protocol minimizes this risk.
Method: Inert Vapor Diffusion[1]
-
Preparation: Dissolve 20 mg of the 5-substituted nicotinaldehyde in 0.5 mL of a moderately polar solvent (e.g., Dichloromethane or THF). Ensure the vial is flushed with Nitrogen/Argon.
-
Antisolvent: Use Hexane or Pentane (degassed).[1]
-
Setup: Place the open inner vial (solution) inside a larger jar containing the antisolvent. Seal the outer jar tightly.
-
Incubation: Store at 4°C in the dark. Lower temperature slows oxidation kinetics while promoting nucleation.[1]
-
Harvesting: Crystals should appear within 24-72 hours. Mount immediately using perfluoropolyether oil to coat the crystal and prevent oxidation during data collection.
Critical Control: If the crystal structure solves as a carboxylic acid dimer (R-COOH), your aldehyde oxidized during crystallization. Repeat under stricter inert conditions.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for characterizing these derivatives, highlighting the integration of computational and experimental methods.
Figure 1: Integrated workflow for structural characterization, emphasizing the necessity of SC-XRD for definitive conformational analysis.
References
-
PubChem. (2025).[1] 5-Bromo-3-pyridinecarboxaldehyde Compound Summary. National Library of Medicine. Link[1]
-
Thermo Fisher Scientific. (2024).[1] 5-Bromo-3-pyridinecarboxaldehyde, 97% Product Specifications. Thermo Scientific Chemicals. Link
-
MDPI. (2022).[1] Special Issue: X-ray Crystallography and Drug Discovery. Crystals Journal. Link
-
TCI Chemicals. (2024).[1] Product Specification: 5-Bromo-3-pyridinecarboxaldehyde. Link
-
ResearchGate. (2023). First X-ray Crystal Structure Characterization... of Bioactive Derivatives. Link
Sources
Safety Operating Guide
5-(6-Chloropyridazin-3-yl)nicotinaldehyde proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 5-(6-Chloropyridazin-3-yl)nicotinaldehyde , a halogenated bi-heteroaryl intermediate often used in medicinal chemistry (e.g., kinase inhibitor development).[1]
As a specific Safety Data Sheet (SDS) for this exact custom synthesis intermediate is often unavailable in public repositories, this guide applies Class-Based Safety Protocols derived from the functional moieties: the chloropyridazine ring, the pyridine ring, and the reactive aldehyde group.
Part 1: Executive Safety Summary
| Parameter | Critical Status |
| Waste Classification | Hazardous Chemical Waste (Halogenated / Nitrogenous) |
| Primary Hazard | Toxic / Irritant / Aquatic Hazard (WGK 3) |
| Disposal Method | High-Temperature Incineration (Must contain scrubbers for HCl/NOx) |
| Forbidden Action | DO NOT dispose of down the drain.[1] DO NOT mix with strong oxidizers. |
| RCRA Status | Likely D001 (Ignitable) or D003 (Reactive) depending on solvent traces; treat as P-listed equivalent for safety if toxicity data is absent.[1] |
Part 2: Chemical Profile & Hazard Identification
Understanding the molecule's reactivity is the first step in safe disposal. This compound combines a reactive aldehyde with two nitrogen-rich heterocyclic rings.[1]
Structural Hazards
-
Aldehyde Group (-CHO): Susceptible to autoxidation to form carboxylic acids (potentially unstable peroxides if ethers are present). Reacts violently with strong oxidizing agents.
-
Chloropyridazine Moiety: Halogenated heterocycles can release toxic hydrogen chloride (HCl) and nitrogen oxides (NOx) upon thermal decomposition.
-
Bi-Aryl Linkage: Indicates potential persistence in the environment; likely toxic to aquatic life.
Predicted Physical Properties (for Waste Segregation)
-
State: Solid (Pale yellow to off-white powder).[1]
-
Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents (DCM/Chloroform).
-
Reactivity: Air-sensitive (store under inert gas before disposal).[1][2]
Part 3: Pre-Disposal Handling & Segregation
Objective: Isolate the chemical to prevent cross-reactivity before the waste management team collects it.
Segregation Logic
-
Incompatible With: Strong Oxidizers (Peroxides, Nitrates), Strong Bases (creates exothermic condensation reactions).
-
Compatible With: Other halogenated organic solids or non-oxidizing organic liquids (if in solution).
Packaging for Pickup
-
Solids: Place the vial/container inside a clear, sealable secondary bag (e.g., Ziploc). Place this bag into a Wide-Mouth HDPE (High-Density Polyethylene) waste drum.
-
Solutions (Mother Liquors):
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste carboy.
-
If dissolved in Acetone/Methanol: Non-Halogenated Organic Waste carboy (only if concentration is <1%; otherwise default to Halogenated stream due to the Chloro-group).[1]
-
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance (Expired/Excess)
-
PPE Required: Nitrile gloves (double-layered), lab coat, safety goggles, N95 dust mask (or fume hood sash lowered).
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: "this compound"[1]
-
Hazards: "Toxic, Irritant, Halogenated."
-
-
Transfer: Move the solid into a screw-cap glass jar or HDPE container. Do not use metal containers (corrosion risk from potential HCl evolution).
-
Secondary Containment: Place the jar into the lab's Solid Hazardous Waste drum.
-
Log: Record the mass in the laboratory waste logbook.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the compound is dissolved in a solvent (e.g., reaction mother liquor).
-
Identify Solvent:
-
Halogenated (DCM, Chloroform): Use the Red (or designated) Halogenated Waste Carboy.
-
Non-Halogenated (EtOAc, MeOH): Use the Clear/Blue Non-Halogenated Waste Carboy.
-
CRITICAL: Because the solute contains Chlorine, strict strict adherence to local EPA/EU regulations often mandates the entire mixture be treated as Halogenated Waste to prevent damage to non-halo incinerators. Recommendation: Always use the Halogenated Waste stream.
-
-
Pouring: Use a funnel in a fume hood. Avoid splashing.
-
Rinsing: Rinse the original flask with a small amount of acetone and add the rinse to the waste carboy.
Scenario C: Spill Cleanup (Solid Powder)
-
Isolate: Evacuate the immediate area.
-
PPE: Wear a P100 respirator if dust is airborne.
-
Contain: Cover the spill with a damp paper towel (to prevent dust dispersion) or an inert absorbent (Vermiculite).
-
Collect: Scoop the material and absorbent into a disposable bag.
-
Clean: Wipe the surface with a soap/water solution, then Acetone. Dispose of all wipes as Solid Hazardous Waste .
Part 5: Waste Stream Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream for this compound and its mixtures.
Caption: Decision logic for segregating this compound waste streams to ensure compliance with halogenated waste protocols.
Part 6: Regulatory & Compliance Context
-
EPA (USA): While not explicitly listed on the P-list or U-list, the waste exhibits characteristics of toxicity and reactivity.[1] It must be managed under 40 CFR 261.33 .
-
EU (REACH): Treat as H411/H412 (Toxic to aquatic life) and H315/H319 (Irritant).
-
Incineration Requirement: The presence of the Chlorine atom on the pyridazine ring necessitates incineration at temperatures >1100°C to prevent the formation of dioxins and to scrub acidic HCl byproducts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2025). Compound Summary: 6-Chloropyridazine-3-yl derivatives. National Library of Medicine. [Link]
Sources
A Senior Application Scientist's Guide to Handling 5-(6-Chloropyridazin-3-yl)nicotinaldehyde: A Proactive Safety Framework
As researchers and drug development professionals, our work frequently involves novel compounds for which comprehensive safety data is not yet available. 5-(6-Chloropyridazin-3-yl)nicotinaldehyde is one such molecule. This guide provides a robust operational framework for its safe handling, storage, and disposal. The protocols herein are synthesized from an analysis of its core chemical moieties: a chlorinated pyridazine and a nicotinaldehyde. This proactive, principles-based approach ensures a high margin of safety in the absence of a specific Safety Data Sheet (SDS).
Hazard Analysis: A Synthesis of Structural Alerts
A risk assessment is the foundation of safe laboratory practice.[1] Lacking a dedicated SDS for the target compound, we must infer its potential hazards from its constituent parts. The pyridazine ring system is known for its susceptibility to nucleophilic reactions, while chlorinated aromatics and aldehydes present distinct toxicological profiles.[2][3]
| Structural Moiety | Anticipated Hazard | Rationale & Supporting Evidence |
| Aldehyde Group | Eye, Skin, and Respiratory Irritation; Potential Sensitizer | Aldehydes are a well-documented class of irritants.[4] Related compounds like 2-Chloropyridine-5-carboxaldehyde are classified as skin and eye irritants and may cause respiratory irritation.[2][5] Some aldehydes can cause severe eye damage and allergic skin reactions upon repeated contact.[3] |
| Chlorinated Heterocycle | Dermal and Oral Toxicity; Environmental Hazard | Halogenated organic compounds often exhibit toxicity. Analogs such as 6-Chloropyridazine-3-carboxylic acid are harmful if swallowed or in contact with skin. These compounds require specific disposal protocols as halogenated waste.[6][7] |
| Pyridazine/Pyridine Core | Potential for Systemic Effects via Absorption | Pyridine and its derivatives can cause local irritation, and absorption through the skin may lead to systemic effects similar to inhalation.[8] Inhalation of vapors can lead to dizziness or drowsiness.[8] |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the last line of defense, to be used after engineering and administrative controls are implemented.[9]
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is critical to mitigate inhalation risks from potential dust or vapors.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood. The workspace should be maintained under negative pressure relative to adjacent non-laboratory areas.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[3]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory. The minimum required PPE includes a lab coat, appropriate gloves, and eye protection.[9]
Eye and Face Protection
Given the high likelihood of severe eye irritation from the aldehyde group, eye protection is paramount.[10]
-
Minimum Requirement: ANSI Z87-rated safety glasses with integrated side shields are the absolute minimum for any work in the laboratory.[11]
-
Recommended for Active Handling: Chemical splash goggles should be worn when handling the solid or any solutions of the compound. Goggles provide a seal around the eyes, offering superior protection from splashes and dust.[9]
-
Best Practice for Large Quantities/Splash Risk: When working with larger volumes (>50 mL) or performing operations with a significant splash potential (e.g., quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[1][11]
Hand Protection
The selection of appropriate gloves is critical, as the chlorinated aromatic structure may compromise common glove materials. Gloves must be worn when there is any risk of skin contact.[1]
| Glove Material | Protection Against Chlorinated/Aromatic Solvents | Notes |
| Nitrile | Fair to Poor | Suitable for incidental contact only. Not recommended for prolonged handling or immersion. Change immediately upon any contamination. |
| Neoprene | Good | Offers better resistance than nitrile to a range of chemicals. A good general-purpose choice. |
| Viton® or Polyvinyl Alcohol (PVA) | Excellent | These materials provide exceptional resistance to chlorinated and aromatic solvents.[9] PVA gloves should not be used in water or water-based solutions.[9] |
| Silver Shield®/Norfoil® | Excellent | Offers the highest level of chemical resistance against a broad spectrum of hazardous chemicals.[1] Recommended for high-risk operations or spill cleanup. |
Protocol Insight: For this compound, double-gloving with a lighter inner nitrile glove and a more robust outer glove (e.g., neoprene) is a prudent strategy. This enhances protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
Body and Respiratory Protection
-
Body Protection: A flame-resistant lab coat is mandatory. For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood (a practice that should be avoided), or during a large spill cleanup, respiratory protection is required. A full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges would be a typical choice.[12] The use of respirators requires prior medical clearance and fit-testing as part of a formal respiratory protection program.
Procedural Workflow: From Receipt to Disposal
This step-by-step process integrates safety measures at every stage of handling.
Step 1: Pre-Handling Preparation
-
Designate Area: Clearly designate an area within a chemical fume hood for handling the compound.
-
Assemble PPE: Don all required PPE (lab coat, chemical splash goggles, appropriate double gloves) before bringing the compound into the hood.
-
Prepare Waste Containers: Place a clearly labeled "Halogenated Solid Waste" container and a "Halogenated Liquid Waste" container in the fume hood.[6]
-
Spill Kit: Ensure a spill kit containing absorbent material compatible with organic compounds is immediately accessible.
Step 2: Weighing and Transfer (Solid)
-
Tare Vessel: Place a tared, sealed receiving vessel (e.g., a round-bottom flask with a septum) on the balance inside the fume hood.
-
Minimize Dust: Open the primary container slowly. Use a spatula to carefully transfer the solid to the receiving vessel. Avoid creating dust clouds. If the material is a fine powder, consider using a powder funnel.
-
Seal and Clean: Immediately and securely close both the primary and receiving containers. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol), disposing of the cleaning materials into the halogenated waste container.
Step 3: Post-Handling Decontamination
-
Clean Workspace: Thoroughly wipe down the work area within the fume hood with a suitable solvent.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove the outer gloves. Then, remove the face shield/goggles and lab coat. Finally, remove the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills within a fume hood, use absorbent pads to collect the material. Place all contaminated materials in a sealed, labeled container for halogenated waste. For large spills, evacuate the area and contact institutional emergency personnel.[6]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[6]
-
Container Management: Waste containers must be kept closed except when adding waste, be properly labeled with their full chemical contents, and stored in a secondary containment tray.[7]
-
Final Disposal: Disposal must be handled through your institution's environmental health and safety office, typically via high-temperature incineration by a licensed chemical waste management company.[13][14]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from the Environmental Protection Agency website.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Chloropyridine-5-carboxaldehyde.
- EHS. (n.d.). Personal Protective Equipment (PPE). Retrieved from a university environmental health and safety website.
- Apollo Scientific. (2023, July 11). Safety Data Sheet: Nicotinaldehyde.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 3 - Personal Protective Equipment.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
- Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Chloropyridazine-3-carboxylic acid.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- MilliporeSigma. (2025, December 22). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14444196, 5-Chloro-pyridine-3-carbaldehyde.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group website.
- TCI Chemicals. (2025, May 15). Safety Data Sheet: 6-Chloro-3-pyridinecarboxaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde.
- El-Sattar, A. et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Google Patents. (n.d.). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
- El-Sattar, A. et al. (2017, May 10).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- American Chemical Society Publications. (2015, July 9).
- ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
- ResearchGate. (2025, August 6). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
- Chongqing ChangFeng Chemical Co., Ltd. (n.d.). Nicotinaldehyde. Retrieved from Chongqing ChangFeng Chemical Co., Ltd. website.
- National Center for Biotechnology Information. (2002, August 29). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3-Pyridinecarboxaldehyde.
- Chem-Impex. (n.d.). 6-Chloropyridine-3-carboxaldehyde.
- National Institute of Standards and Technology. (n.d.). 3-Pyridinecarboxaldehyde. NIST WebBook.
- ResearchGate. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
